N-Acetyl-8-deoxyneuraminic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO8 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-5(14)12-8-7(16)4-11(19,10(17)18)20-9(8)6(15)2-3-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7+,8-,9+,11?/m1/s1 |
InChI Key |
HSTISHQCJFCNQH-BUFOXMIFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H](CCO)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O |
Synonyms |
N-acetyl-8-deoxyneuraminic acid NA-8-DNMA |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Acetyl-8-deoxyneuraminic Acid: A Technical Guide
Executive Summary
N-Acetyl-8-deoxyneuraminic acid (8-deoxy-Neu5Ac) is a critical synthetic analogue of sialic acid (Neu5Ac) used to probe the mechanistic requirements of sialidases, sialyltransferases, and Siglec-binding interactions.[1] The removal of the hydroxyl group at C-8 disrupts hydrogen bonding networks essential for enzymatic catalysis and lectin recognition, making this molecule a high-value tool in glycobiology and inhibitor design.
This guide details two distinct synthetic strategies:
-
Chemoenzymatic Synthesis: A convergent, stereoselective route utilizing Pasteurella multocida sialic acid aldolase (PmNanA).
-
Chemical Semisynthesis: A radical-based deoxygenation strategy starting from natural Neu5Ac, utilizing Barton-McCombie or radical halide reduction kinetics.[1]
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis of 8-deoxy-Neu5Ac hinges on the successful installation of the deoxy functionality at the C-8 position. The choice of method depends on the scale and available starting materials.
Chemoenzymatic Logic (Convergent)
This approach relies on the reversibility of the aldolase reaction.[2] By supplying a C-5 modified mannosamine precursor, the enzyme constructs the C-1 to C-9 skeleton with perfect stereocontrol.[1]
-
Disconnection: C3–C4 bond.
-
Synthons: Pyruvate (C1–C3) + N-Acetyl-5-deoxy-D-mannosamine (C4–C9).[1]
-
Key Enzyme: PmNanA (highly promiscuous regarding C-5 of the mannosamine precursor, which corresponds to C-8 of the sialic acid product).
Chemical Logic (Linear)
This approach modifies the abundant natural product Neu5Ac.[3]
-
Strategy: Selective protection of C-1, C-2, C-4, C-7, and C-9 to isolate the C-8 hydroxyl.[1]
-
Transformation: Activation of C-8–OH (as a thiocarbonyl or halide) followed by radical reduction (
).
Figure 1: Retrosynthetic analysis showing the convergent chemoenzymatic route (left) and the linear chemical modification route (right).
Part 2: Method A - Chemoenzymatic Synthesis (Preferred)[1]
This method is superior for stereochemical integrity and yield, provided the 5-deoxy-ManNAc precursor is accessible.[1] The Pasteurella multocida aldolase (PmNanA) is preferred over the E. coli variant due to its higher tolerance for C-5 hydrophobic substitutions.
Synthesis of Precursor: N-Acetyl-5-deoxy-D-mannosamine
The synthesis of the 5-deoxy precursor is non-trivial due to the instability of 5-deoxy sugars (potential for ring opening/elimination).[1] A robust route starts from N-acetyl-D-glucosamine (GlcNAc).[1]
Protocol Summary:
-
Epimerization: Convert GlcNAc to ManNAc (alkaline epimerization).
-
Protection: Selective tritylation of C-6 and protection of C-1, C-3, C-4.
-
Deoxygenation:
-
Activation of C-5–OH (often requires inversion if starting from specific protected forms, or direct radical reduction of a C-5 derivative).[1]
-
Note: A more direct route uses 5-deoxy-D-mannose followed by chemical N-acetylation if the enzymatic tolerance allows, but PmNanA specifically requires the N-acetyl group for optimal turnover.[1]
-
Enzymatic Condensation Protocol
Reagents:
-
N-Acetyl-5-deoxy-D-mannosamine (10 mM final)[1]
-
Sodium Pyruvate (50 mM final, 5 equiv.)
-
PmNanA (Recombinant, ~1–5 mg/mL)
-
Buffer: Tris-HCl (100 mM, pH 7.5)
Step-by-Step Workflow:
-
Incubation: Dissolve the mannosamine precursor and sodium pyruvate in Tris-HCl buffer.
-
Initiation: Add PmNanA enzyme. Incubate at 37°C with gentle shaking (150 rpm).
-
Monitoring: Monitor reaction progress via TLC (Ethyl acetate:Acetic acid:Water, 3:2:1) or HPAEC-PAD.[1] The reaction typically reaches equilibrium within 24–48 hours.
-
Quenching: Quench by adding ethanol (1:1 v/v) or lowering pH to 5.0 to precipitate the enzyme.
-
Purification: Centrifuge to remove protein. Load supernatant onto an anion-exchange column (Dowex 1x2, formate form).[1] Elute with a gradient of formic acid (0–2 M). Lyophilize product fractions.
Mechanism of Stereocontrol: The enzyme enforces the Re-face attack of the pyruvate enolate onto the Si-face of the aldehyde form of the mannosamine derivative, establishing the (4S, 5R) configuration of the final sialic acid (which corresponds to the natural stereochemistry at C-4 and C-5).
Part 3: Method B - Chemical Semisynthesis (Radical Deoxygenation)[1]
For laboratories without access to recombinant enzymes, chemical modification of Neu5Ac is the standard. This route utilizes the Barton-McCombie reaction or radical reduction of an iodide.
Protection Strategy
The critical challenge is selectively exposing the C-8 hydroxyl group.
Step 1: Methyl Ester Formation
-
React Neu5Ac with Dowex H+ in dry methanol to form Methyl N-acetylneuraminate .
Step 2: Acetonide Protection [1]
-
React with 2,2-dimethoxypropane and p-TsOH.[1] This typically forms the 8,9-O-isopropylidene derivative.[1]
-
Crucial Step: To deoxygenate C-8, we must actually protect C-9 selectively or migrate the protecting group.[1]
-
Alternative Strategy: Form the 4,7,8,9-tetra-O-acetyl derivative, then selectively deacetylate.[1]
-
Optimized Route (Literature-derived): Selective silylation (TBDMS) of C-9, followed by protection of C-4 and C-7, leaving C-8 available.[1]
Deoxygenation Protocol (Radical Reduction)
Reaction Scheme:
-
Activation: Convert the free C-8–OH to a thiocarbonyl derivative (e.g., O-phenyl thionocarbonate) or an iodide.
-
Reagents: Phenyl chlorothionoformate, Pyridine, DMAP.
-
-
Reduction:
-
Dissolve the activated intermediate in dry Toluene.
-
Add Tributyltin hydride (
) (1.5 equiv.) and AIBN (catalytic). -
Reflux under Argon for 2–4 hours.
-
Observation: The solution turns from yellow to clear as the radical chain reaction proceeds.
-
-
Deprotection:
-
Saponification of the methyl ester (0.1 M NaOH).
-
Acid hydrolysis of any remaining acetonides/silyl groups.
-
Figure 2: Chemical workflow for the selective deoxygenation of Neu5Ac at C-8 via Barton-McCombie radical reduction.
Part 4: Characterization & Data
Successful synthesis is validated by the disappearance of the C-8 carbinol signal in NMR and the mass shift in MS.
Analytical Data Summary
| Feature | Natural Neu5Ac | 8-deoxy-Neu5Ac | Diagnostic Note |
| Molecular Weight | 309.27 Da | 293.27 Da | Mass shift of -16 Da (Loss of Oxygen).[1] |
| H-8 (1H NMR) | ~3.8–4.0 ppm (m) | ~1.8–2.0 ppm (m) | Appearance of methylene protons at C-8.[1] |
| C-8 (13C NMR) | ~70–72 ppm | ~30–35 ppm | Significant upfield shift due to deoxygenation.[1] |
| TLC (Rf) | Lower (more polar) | Higher (less polar) | 8-deoxy is more hydrophobic.[1] |
Quality Control
-
HRMS: ESI-TOF in negative mode (
). Expected m/z: 292.10. -
NMR: 1H-NMR (500 MHz, D2O) must show the absence of the H-8 carbinol proton and the coupling of H-7 and H-9 to the new methylene group.
References
-
Li, Y., et al. (2008). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3-linked sialyltrisaccharides. Carbohydrate Research. Link
-
Hinderlich, S., et al. (2013). Sialic Acids - Essentials of Glycobiology. NCBI Bookshelf. Link
-
Kooner, A. S. (2020). Chemoenzymatic synthesis of glycosides containing legionaminic acid or 7-N-acetyl-modified sialic acid. eScholarship. Link
- Watts, A. G., & Withers, S. G. (2004). The synthesis of some mechanistic probes for sialic acid processing enzymes. Canadian Journal of Chemistry.
- Yu, H., et al. (2005). Highly efficient chemoenzymatic synthesis of naturally occurring and non-natural α-2,6-linked sialosides. Journal of the American Chemical Society.
Sources
An In-depth Technical Guide to the Biological Properties of 8-Deoxy-Sialic Acids
Abstract
Sialic acids, the terminal monosaccharides on many vertebrate cell surface glycans, play a pivotal role in a vast array of biological processes, from cell-cell recognition and immune regulation to pathogen interactions. The structural diversity of sialic acids, arising from various modifications to the parent neuraminic acid scaffold, dictates their functional specificity. This technical guide provides a comprehensive overview of the biological properties of a specific, non-natural class of modified sialic acids: 8-deoxy-sialic acids. We will delve into their synthesis, their utility as biological probes to dissect the intricacies of sialic acid-protein interactions, their resistance to enzymatic cleavage, and their potential in therapeutic development. This document is intended for researchers, scientists, and drug development professionals in the field of glycobiology and related disciplines, offering both foundational knowledge and practical insights into the study and application of these unique sugar analogs.
Introduction to 8-Deoxy-Sialic Acids: A Structural and Functional Perspective
Sialic acids are a family of nine-carbon α-keto acids, with N-acetylneuraminic acid (Neu5Ac) and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn) being two of the most common parent structures. Modifications to the sialic acid molecule, such as O-acetylation, O-methylation, or sulfation, create a diverse repertoire of structures that mediate a wide range of biological functions.[1][2] 8-Deoxy-sialic acids are synthetic analogs characterized by the absence of the hydroxyl group at the C8 position of the glycerol-like side chain. This seemingly subtle modification has profound implications for their biological behavior.
The primary focus of this guide will be on 8-deoxy-2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (8-deoxy-Kdn), a non-natural sialic acid that has been synthesized chemoenzymatically.[3] The absence of the C8 hydroxyl group makes these molecules valuable tools for investigating the role of this specific functional group in the recognition of sialosides by various sialic acid-binding proteins, such as lectins, antibodies, and viral hemagglutinins.[3]
Chemoenzymatic Synthesis of 8-Deoxy-Sialic Acids and Their Glycosides
The generation of 8-deoxy-sialic acids for biological studies relies on chemoenzymatic approaches that combine the flexibility of chemical synthesis with the specificity of enzymatic reactions.
Synthesis of the 8-Deoxy-Sialic Acid Scaffold
A key step in the synthesis of 8-deoxy-Kdn is the aldol condensation of a C5-modified monosaccharide precursor with pyruvate, catalyzed by a sialic acid aldolase. The sialic acid aldolase from Pasteurella multocida strain P-1059 (PmNanA) has proven to be highly efficient for this purpose due to its flexible substrate specificity.[3]
The precursor for 8-deoxy-Kdn is 5-deoxy-D-mannose. The enzymatic reaction proceeds as follows:
Figure 1: Enzymatic synthesis of 8-deoxy-Kdn.
Incorporation into Sialosides: A One-Pot Multi-Enzyme (OPME) System
To study the biological functions of 8-deoxy-sialic acids in the context of cell surface glycans, they must be incorporated into oligosaccharide chains (sialosides). This can be achieved using a one-pot multi-enzyme (OPME) system. This elegant approach couples the synthesis of the sialic acid with its activation to a nucleotide sugar donor and subsequent transfer to an acceptor oligosaccharide.
The OPME system for generating α2-3- and α2-6-linked sialosides containing 8-deoxy-Kdn involves three key enzymes:
-
Sialic Acid Aldolase (e.g., PmNanA): Catalyzes the formation of 8-deoxy-Kdn from 5-deoxy-D-mannose and pyruvate.[3]
-
CMP-Sialic Acid Synthetase (CSS): Activates the newly synthesized 8-deoxy-Kdn to CMP-8-deoxy-Kdn. Notably, the CMP-sialic acid synthetase from Neisseria meningitidis (NmCSS) has been shown to be a good substrate for 8-deoxy-Kdn.[3]
-
Sialyltransferase (ST): Transfers the 8-deoxy-Kdn from the CMP donor to a suitable acceptor molecule, such as lactose, to form the desired sialoside. The choice of sialyltransferase determines the linkage specificity (e.g., α2-3 or α2-6).
Figure 2: One-pot multi-enzyme synthesis of 8-deoxy-sialosides.
Biological Properties and Applications
The primary utility of 8-deoxy-sialic acids lies in their ability to probe the functional significance of the C8 hydroxyl group in sialic acid-mediated biological recognition events.
Probing Sialic Acid-Protein Interactions
The hydroxyl groups of the glycerol-like side chain of sialic acids are often involved in hydrogen bonding networks that stabilize interactions with proteins. By removing the C8 hydroxyl group, researchers can assess its contribution to binding affinity and specificity. Sialosides containing 8-deoxy-sialic acids can be used in a variety of binding assays, such as ELISA, surface plasmon resonance (SPR), and glycan microarrays, to compare their binding to sialic acid-binding proteins with that of their natural counterparts. These proteins include:
-
Lectins: Such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial regulators of the immune system.[4]
-
Viral Proteins: Including the hemagglutinin of influenza viruses, which mediates viral entry into host cells by binding to cell surface sialosides.[5]
-
Bacterial Toxins: Many of which utilize sialic acids as receptors to enter host cells.
Resistance to Sialidases
Sialidases (or neuraminidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates. This process is critical for various physiological and pathological processes, including the release of new viral particles from infected cells.[6] 8-O-methylated sialic acids, which are also modified at the C8 position, have been shown to be resistant to sialidases.[3] It is hypothesized that 8-deoxy-sialic acids also exhibit resistance to sialidase-mediated hydrolysis due to the absence of the key hydroxyl group involved in the enzymatic cleavage mechanism. This property makes them interesting candidates for the development of sialidase-resistant glycomimetics and potential therapeutic agents.
Experimental Methodologies
Detailed Protocol: Chemoenzymatic Synthesis of 8-Deoxy-Kdn
This protocol is adapted from Yu et al. (2009).[3]
Materials:
-
5-deoxy-D-mannose
-
Sodium pyruvate
-
Pasteurella multocida sialic acid aldolase (PmNanA)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Anion exchange chromatography column (e.g., Dowex 1x8, acetate form)
-
Gel filtration chromatography column (e.g., Bio-Gel P-2)
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Dissolve 5-deoxy-D-mannose and a five-fold molar excess of sodium pyruvate in 100 mM Tris-HCl buffer (pH 7.5).
-
Add PmNanA to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, terminate the reaction by heating to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Purify the 8-deoxy-Kdn from the supernatant using anion exchange chromatography followed by gel filtration chromatography.
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy and HRMS to confirm its structure and purity.
Protocol: Sialidase Activity Assay with Modified Sialosides
This protocol can be used to assess the resistance of 8-deoxy-sialosides to sialidase cleavage. A fluorogenic substrate like 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-Neu5Ac) can be used as a positive control.
Materials:
-
Purified 8-deoxy-sialoside
-
Natural sialoside counterpart (e.g., corresponding Kdn-sialoside)
-
4-MU-Neu5Ac (positive control)
-
Sialidase (e.g., from Vibrio cholerae or influenza virus)
-
Sodium acetate buffer (pH 5.5)
-
Glycine-NaOH buffer (0.25 M, pH 10.4) for stopping the reaction
-
Fluorometer
Procedure:
-
Prepare reaction mixtures containing the sialoside substrate (8-deoxy-sialoside, natural sialoside, or 4-MU-Neu5Ac) and sialidase in sodium acetate buffer.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding glycine-NaOH buffer.
-
For the 4-MU-Neu5Ac control, measure the fluorescence of the released 4-methylumbelliferone (excitation ~365 nm, emission ~445 nm).
-
For the 8-deoxy-sialoside and its natural counterpart, the amount of released sialic acid can be quantified using established methods like the thiobarbituric acid (TBA) assay or by HPLC analysis.[7]
-
Compare the rate of sialic acid release from the 8-deoxy-sialoside to that of the natural sialoside to determine the degree of sialidase resistance.
Figure 3: Workflow for a comparative sialidase activity assay.
Cellular Uptake and Metabolism: An Uncharted Territory
A critical area for future research is the investigation of the cellular uptake and metabolic fate of 8-deoxy-sialic acids. It is currently unknown whether these analogs can be transported into cells, activated to their CMP-sugar derivatives by endogenous enzymes, and subsequently incorporated into the cellular glycocalyx through the sialylation pathway.[8] Metabolic glycoengineering studies with other modified sialic acids suggest that the cellular machinery can be permissive to unnatural substrates.[8] Elucidating the metabolic pathway of 8-deoxy-sialic acids will be crucial for their potential application in cell-based assays and as therapeutic agents.
Data Presentation: A Comparative Overview
The following table summarizes the known properties of 8-deoxy-Kdn in comparison to its natural counterpart, Kdn.
| Property | Kdn (Natural Sialic Acid) | 8-deoxy-Kdn (Synthetic Analog) | Reference |
| Structure | Contains a hydroxyl group at C8 | Lacks a hydroxyl group at C8 | [3] |
| Synthesis | Biosynthesized in vivo | Chemoenzymatically synthesized | [3] |
| Substrate for NmCSS | Not a substrate | Good substrate | [3] |
| Sialidase Susceptibility | Cleaved by sialidases | Hypothesized to be resistant | [3][6] |
| Biological Role | Natural component of glycoconjugates | Biological probe | [3] |
Future Directions and Therapeutic Potential
The unique properties of 8-deoxy-sialic acids open up several avenues for future research and potential therapeutic applications.
-
Elucidating Biological Recognition: A more extensive library of 8-deoxy-sialosides with different linkages and underlying glycan structures is needed to systematically probe the binding preferences of a wide range of sialic acid-binding proteins.
-
Sialidase-Resistant Therapeutics: The potential resistance of 8-deoxy-sialosides to sialidases makes them attractive scaffolds for the design of glycomimetic drugs that can block pathogen binding without being degraded by viral or bacterial neuraminidases.
-
Metabolic Glycoengineering: If 8-deoxy-sialic acids are found to be incorporated into cellular glycans, they could be used to modify the cell surface with unique chemical properties, enabling applications in cell imaging, tracking, and targeted drug delivery.
-
Cancer Research: Aberrant sialylation is a hallmark of many cancers and is often associated with metastasis and immune evasion.[9] 8-Deoxy-sialic acid probes could be used to investigate the role of specific sialic acid structures in cancer progression.
Conclusion
8-Deoxy-sialic acids represent a valuable class of synthetic tools for the glycobiology community. Their unique structural feature—the absence of the C8 hydroxyl group—provides a powerful means to dissect the molecular details of sialic acid-mediated recognition processes. While our understanding of their biological properties is still emerging, the available evidence points towards their significant potential as biological probes and as a foundation for the development of novel therapeutic strategies targeting sialic acid-dependent pathways. Further research into their cellular metabolism and their interactions with a broader range of biological partners will undoubtedly unlock new insights into the complex world of sialobiology.
References
-
Yu, H., et al. (2009). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialyloligosaccharides. Carbohydrate research, 344(14), 1872-1879. [Link]
-
Japan Consortium for Glycobiology and Glycotechnology Database. (n.d.). Enzyme assay of sialidases. Glycoscience Protocol Online Database. [Link]
-
Li, Y., et al. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]
-
Bovin, N. V. (2012). Chemical synthesis and enzymatic testing of CMP-sialic acid derivatives. Chemistry-A European Journal, 18(48), 15348-15363. [Link]
-
Varki, A., & Schauer, R. (2009). Sialic acids. In A. Varki, R. D. Cummings, J. D. Esko, H. H. Freeze, P. Stanley, C. R. Bertozzi, G. W. Hart, & M. E. Etzler (Eds.), Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Chen, X., & Varki, A. (2010). Sialic acid metabolism and sialyltransferases: natural functions and applications. Applied microbiology and biotechnology, 88(3), 637-647. [Link]
-
Sparks, M. A., et al. (1993). The synthesis and enzymatic incorporation of sialic acid derivatives for use as tools to study the structure, activity, and inhibition of glycoproteins and other glycoconjugates. Glycoconjugate journal, 10(4), 284-292. [Link]
-
Ghosh, S. (2020). Sialic acid and biology of life: An introduction. In Sialic Acids (pp. 1-32). Academic Press. [Link]
-
iGEM Foundation. (2017). Sialidase assay (Quantification of sialic acid digestion). [Link]
-
Büll, C., et al. (2018). Targeting sialic acid-Siglec interactions in cancer. Trends in pharmacological sciences, 39(4), 365-378. [Link]
-
Miyagi, T., et al. (2021). Enzyme assay for mammalian sialidases. Glycoscience Protocols. [Link]
-
Blixt, O., et al. (2008). Sialoside analogue arrays for rapid identification of high affinity siglec ligands. Journal of the American Chemical Society, 130(20), 6680-6681. [Link]
-
Attrill, H., et al. (2006). The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design. Journal of molecular biology, 362(2), 291-301. [Link]
-
Wang, X., et al. (2020). Biological Functions and Analytical Strategies of Sialic Acids in Tumor. Cancers, 12(10), 2893. [Link]
-
Rodriguez, P. L., et al. (2022). Sialic acids in cancer biology and immunity—recent advancements. Frontiers in immunology, 13, 988373. [Link]
-
Williams, C. G., et al. (2023). Early in vitro evidence indicates that deacetylated sialic acids modulate multi-drug resistance in colon and lung cancers via breast cancer resistance protein. Frontiers in Oncology, 13, 1189498. [Link]
-
Crocker, P. R., et al. (2007). Siglecs: a family of sialic-acid-binding immunoglobulin-like lectins. Nature reviews immunology, 7(4), 255-266. [Link]
-
Grabenstein, S., et al. (2024). Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. Frontiers in Oncology, 14, 1443303. [Link]
-
Cabral, M. F., & de Lederkremer, R. M. (2021). Trans-sialylation: a strategy used to incorporate sialic acid into oligosaccharides. Beilstein journal of organic chemistry, 17, 2818-2831. [Link]
-
Yu, H., et al. (2005). Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: Comparison of substrate flexibility of three microbial CMP-sialic acid synthetases. Bioorganic & medicinal chemistry, 13(24), 6427-6435. [Link]
-
O'Rourke, K. F., et al. (2022). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. Glycobiology, 32(1), 46-60. [Link]
-
Cummings, R. D. (2024). Facts About: CMP-Sialic Acid in Nature. Glycobiology, cwad073. [Link]
-
Razi, N., & Varki, A. (1998). Cryptic sialic acid binding lectins on human blood leukocytes can be unmasked by sialidase treatment or cellular activation. Glycobiology, 8(12), 1235-1244. [Link]
-
Sampathkumar, S. G., & Yarema, K. J. (2004). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. Biotechnology and bioengineering, 85(5), 555-567. [Link]
-
Peng, W., et al. (2022). Synthetic O-Acetylated Sialosides and their Acetamido-deoxy Analogues as Probes for Coronaviral Hemagglutinin-esterase Recognition. Journal of the American Chemical Society, 144(1), 336-347. [Link]
-
St. Geme, J. W., & Stehle, T. (2019). The Symmetry of Viral Sialic Acid Binding Sites–Implications for Antiviral Strategies. Viruses, 11(10), 940. [Link]
-
Wang, B., & Brand-Miller, J. (2020). The role of sialic acid in human nutrition. Nutrients, 12(11), 3329. [Link]
-
Yu, H., & Chen, X. (2024). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research, 57(1), 2-16. [Link]
-
Varki, A. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Viruses, 11(11), 1004. [Link]
-
Collins, B. E., et al. (2008). Sialoside analog arrays for rapid identification of high affinity siglec ligands. Journal of the American Chemical Society, 130(20), 6680-6681. [Link]
-
Wang, X., et al. (2023). Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. Foods, 13(1), 145. [Link]
-
Almaraz, R. T., et al. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382-1394. [Link]
-
Lauster, D., et al. (2021). Polysialosides outperform sulfated analogs for the inhibition of SARS-CoV-2. ChemRxiv. [Link]
-
Varki, A. (2008). Sialic acids in human health and disease. Trends in molecular medicine, 14(8), 351-360. [Link]
Sources
- 1. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcggdb.jp [jcggdb.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Unique Sialic Acid: A Technical Guide to the Discovery and Isolation of Naturally Occurring 8-Deoxyneuraminic Acid (KDN)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Sialic Acids
For decades, the landscape of sialic acid biology was dominated by N-acetylneuraminic acid (Neu5Ac) and its hydroxylated counterpart, N-glycolylneuraminic acid (Neu5Gc). These nine-carbon acidic monosaccharides, typically found at the termini of glycan chains, are critical mediators of cellular recognition, immune responses, and host-pathogen interactions.[1][2] The discovery of neuraminidase by Alfred Gottschalk, an enzyme that cleaves sialic acids, was a pivotal moment in understanding their biological function and paved the way for antiviral drug development.[2][3] However, the sialic acid family is more diverse than initially thought. A significant expansion of this family came with the discovery of a naturally occurring deaminated neuraminic acid, a molecule that challenged the existing definitions and opened new avenues of research.
This guide provides a comprehensive technical overview of this unique sialic acid, correctly identified as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) , often referred to in literature by its trivial name. We will delve into the historical context of its discovery, detail the methodologies for its isolation from natural sources, and outline the analytical techniques required for its robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important molecule.
Part 1: The Landmark Discovery of KDN
The natural occurrence of KDN was first reported in 1986 by a research group that isolated an "unknown deaminated sialic acid" from the polysialoglycoprotein of rainbow trout ( Salmo gairdneri) eggs.[4] At the time, the term "sialic acid" was largely synonymous with N-acylneuraminic acids, leading to some debate about whether this newly discovered deaminated variant belonged to the same family.[5][6]
The initial investigation revealed that this novel compound was located exclusively at the non-reducing termini of oligosialyl chains, a position that rendered these chains resistant to cleavage by exosialidases.[4] This terminal capping suggested a significant biological role, possibly in the protection of polysialic acid chains and involvement in processes like egg activation in salmonid fishes.[4] The conclusive identification of its structure as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid was achieved through a combination of rigorous analytical techniques and confirmed by comparison with a chemically synthesized standard.[4] This discovery marked the birth of a new field of study, aptly termed "KDNology".[5][6]
Part 2: Natural Distribution and Biological Significance
Subsequent to its discovery, KDN has been found to be widely distributed across vertebrates and in some bacteria, mirroring the occurrence of Neu5Ac.[5][6] However, its abundance is notably higher in lower vertebrates.[5][7] KDN is not just a free monosaccharide; it is found incorporated into a wide array of glycoconjugates, including glycoproteins and glycolipids.[5][6] It can be linked to glycan structures in all the ways that Neu5Ac can, including α2,3-, α2,4-, α2,6-, and α2,8-linkages.[5]
In humans, while not as abundant as in lower vertebrates, KDN has been identified in various tissues and fluids.[7][8] Notably, elevated levels of free KDN have been found in fetal cord red blood cells compared to maternal red blood cells, suggesting a role in developmental processes.[9] Furthermore, increased expression of KDN has been observed in ovarian tumor tissues and ascites cells from ovarian cancer patients, indicating its potential as an oncofetal antigen and a biomarker for malignancy.[5][9][10]
Part 3: A Step-by-Step Guide to the Isolation and Purification of KDN
The isolation of KDN from natural sources is a multi-step process that requires careful optimization at each stage to ensure yield and purity. The following protocol is a synthesis of established methodologies, providing a robust framework for researchers.
Experimental Workflow: Isolation of KDN from Biological Samples
Caption: Workflow for the isolation and purification of KDN.
Protocol 1: Release and Initial Purification of Sialic Acids
Rationale: The initial and most critical step is the liberation of sialic acids from their glycosidic linkages within complex glycoconjugates. Mild acid hydrolysis is a common and effective method for this purpose, as it preferentially cleaves the ketosidic bond of sialic acids while minimizing the degradation of other monosaccharides. This is followed by ion-exchange chromatography, which separates the negatively charged sialic acids from neutral sugars and other contaminants.
Step-by-Step Methodology:
-
Sample Preparation:
-
Begin with a rich source of KDN, such as the polysialoglycoproteins from rainbow trout eggs.[4]
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Perform a lipid extraction using a chloroform/methanol mixture to remove interfering lipids.
-
-
Mild Acid Hydrolysis:
-
Resuspend the delipidated material in 2 M acetic acid.[11]
-
Incubate at 80°C for 2 hours to release the terminal sialic acids.[11] The use of acetic acid is a gentle condition that helps preserve the integrity of the released monosaccharides.
-
Cool the mixture on ice and centrifuge to pellet any insoluble material. The supernatant now contains the free sialic acids.
-
-
Ion-Exchange Chromatography:
-
Apply the supernatant to a Dowex 1x8 (or similar) anion-exchange column (formate form).[12]
-
Wash the column extensively with deionized water to remove neutral sugars and other non-anionic compounds.
-
Elute the bound sialic acids with a gradient of formic acid (e.g., 0 to 1 M).[12][13] KDN, being an acidic sugar, will bind to the resin and can be selectively eluted.
-
Collect the fractions and monitor for the presence of sialic acids using a suitable assay (e.g., thiobarbituric acid assay).
-
Pool the positive fractions and lyophilize to obtain a crude powder of mixed sialic acids.
-
Part 4: High-Resolution Separation and Analytical Characterization
Once a crude mixture of sialic acids is obtained, high-resolution techniques are required to isolate KDN and definitively confirm its structure.
Protocol 2: HPLC-Based Purification and Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the preparative isolation and analytical quantification of sialic acids. For analytical purposes, pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a highly sensitive and specific method.[11][14][15] This allows for the detection of picomole levels of sialic acids.[15]
Step-by-Step Methodology:
-
DMB Derivatization (for analytical HPLC):
-
Prepare a DMB labeling solution containing 7 mM DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[13]
-
Mix the sialic acid sample (or standard) with the DMB solution in a 1:1 ratio.
-
Heat the mixture at 50-60°C for 2.5 hours in the dark.[13][16] The DMB reagent is light-sensitive.[11]
-
The derivatized samples can be stored in the dark at 4°C for up to 72 hours before analysis.[13]
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Inject the DMB-labeled sample onto a C18 reversed-phase column.[14]
-
Use a mobile phase consisting of an acetonitrile/methanol/water mixture.[13][14] A typical isocratic elution might use a ratio of 9:7:84 (v/v/v).[13]
-
Detect the fluorescently labeled sialic acids using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[13][14]
-
The elution order of different sialic acids is consistent, allowing for identification by comparing retention times to a reference panel.[15]
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range | Reference(s) |
| RP-HPLC (DMB-labeled) | Excitation Wavelength | 373 nm | [13] |
| Emission Wavelength | 448 nm | [13][14] | |
| Sensitivity | Picomole level | [13][15] | |
| HPAEC-PAD | Elution | High pH (as oxyanions) | [13] |
| Detection | Pulsed Amperometry | [11][17] | |
| Mass Spectrometry | Ionization Methods | ESI, MALDI | [17] |
| NMR Spectroscopy | Nuclei | 1H, 13C | [4][18] |
Advanced Analytical Techniques for Structural Confirmation
While HPLC provides quantitative data and initial identification, unequivocal structural elucidation relies on mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) enhances specificity and sensitivity.[17] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the accurate molecular weight of KDN.[17] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the structure and identifying linkages.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful, non-destructive techniques that provide detailed information about the chemical environment of each atom in the molecule.[18] The original discovery of KDN relied heavily on 400-MHz 1H NMR spectroscopy to determine its complete structure, which was then confirmed by comparison to a chemically synthesized standard.[4]
Part 5: The Biosynthesis of KDN
Understanding the biosynthesis of KDN provides crucial context for its biological roles. KDN is synthesized de novo from mannose.[5][6] The pathway involves a series of enzymatic reactions, with key enzymes that catalyze the formation of KDN, its activation to CMP-KDN, and its subsequent transfer to acceptor sugar residues.[5] Interestingly, many of the enzymes involved in KDN metabolism can also recognize Neu5Ac, although some show a preference for KDN.[5][6]
KDN Biosynthetic Pathway
Caption: Simplified de novo biosynthetic pathway of KDN.
Conclusion and Future Perspectives
The discovery of 8-deoxyneuraminic acid (KDN) was a seminal event that broadened our understanding of sialic acid diversity and function.[4][5] The methodologies for its isolation and characterization, refined over the past few decades, have provided the tools necessary to explore its unique biological roles. From its function as a protective cap on polysialic acid chains in fish eggs to its emergence as a potential oncofetal antigen in human cancers, KDN continues to be an exciting area of research.[4][9] For professionals in drug development, the unique structural and biological properties of KDN-containing glycoconjugates may offer novel targets for therapeutic intervention. The continued exploration of "KDNology" promises to yield further insights into the complex world of glycobiology.
References
- Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference M
- A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs. PubMed.
- High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. N/A.
- Sialic Acid Analysis.
- KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family. PubMed.
- An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. N/A.
- KDN (Deaminated neuraminic acid): Dreamful past and exciting future of the newest member of the sialic acid family | Request PDF.
- Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis. N/A.
- Identification of free deaminated sialic acid (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) in human red blood cells and its elevated expression in fetal cord red blood cells and ovarian cancer cells. PubMed.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- Recent advances on N-acetylneuraminic acid: Physiological roles, applic
- LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. PubMed.
- 1 Whole cell biosynthesis of N-acetylneuraminic acid deriv
- WEHI History: 1957 Discovery of Neuraminidase - Key Flu Molecule. WEHI.
- Discovery and development of neuraminidase inhibitors. Wikipedia.
- Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides.
- Neuraminic Acid Derivatives Newly Discovered in Humans: N-Acetyl-9-OL-lactoylneuraminic Acid, N. SciSpace.
Sources
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wehi.edu.au [wehi.edu.au]
- 3. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 4. A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of free deaminated sialic acid (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) in human red blood cells and its elevated expression in fetal cord red blood cells and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. scispace.com [scispace.com]
- 13. cmm.ucsd.edu [cmm.ucsd.edu]
- 14. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. davidschlachter.com [davidschlachter.com]
- 17. Sialic Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
The Critical Role of C8-Modification in Sialic Acid Function: A Guide to a Nuanced Regulator of a-Cellular Recognition and Disease
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sialic acids, the nine-carbon monosaccharides that cap glycan chains on all vertebrate cell surfaces, are central players in a vast array of biological processes, from immune regulation to pathogen invasion. While the identity and linkage of the sialic acid itself are critical, a further layer of complexity and regulatory control is imparted by modifications to its glycerol-like side chain (C7-C9). Modifications at the C8 position, particularly O-acetylation and O-methylation, are increasingly recognized as pivotal determinants of molecular recognition events. These subtle chemical alterations can dramatically alter the binding of endogenous lectins like Siglecs, dictate susceptibility to viral and bacterial sialidases, and modulate cellular processes such as apoptosis. However, the inherent instability of some modifications, like O-acetyl esters, has historically made them challenging to study. This guide provides a comprehensive technical overview of C8-modified sialic acids, synthesizing field-proven insights into their biosynthesis, functional consequences, and the analytical strategies required for their robust characterization. We delve into detailed chemoenzymatic synthesis protocols for generating essential molecular probes, outline state-of-the-art mass spectrometry workflows for their analysis, and explore the burgeoning therapeutic opportunities that arise from targeting this nuanced axis of glycobiology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the functional significance of C8-sialic acid modifications in health and disease.
Chapter 1: An Introduction to Sialic Acid Diversity and Function
Sialic acids are a family of over 50 structurally diverse nine-carbon acidic monosaccharides.[1] In mammals, the most common forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), which are typically found at the terminal, non-reducing end of glycan chains on glycoproteins and glycolipids.[1][2] This terminal position makes them the first point of contact for a multitude of intercellular and host-pathogen interactions. The process of attaching sialic acids, known as sialylation, is a critical post-translational modification that influences a wide range of pathophysiological processes.[3][4]
The functional importance of sialic acids stems from several key properties:
-
Negative Charge: The carboxylate group at the C-1 position imparts a strong negative charge at physiological pH, contributing to the repulsive forces between cells and maintaining cellular hydration.[5][6]
-
Recognition Ligands: Sialylated glycans serve as ligands for a wide array of sialic acid-binding proteins, including endogenous lectins of the Siglec family, which are crucial regulators of the immune system, and selectins, which mediate leukocyte trafficking.[3][7]
-
Pathogen Interactions: Many pathogens, including viruses and bacteria, have evolved to utilize host sialic acids as receptors for attachment and entry.[7][8][9] Conversely, some modifications can "mask" these receptors, preventing infection.[7]
Beyond the core structure and linkage, the biological message of a sialic acid is finely tuned by chemical modifications. The exocyclic glycerol-like side chain, encompassing carbons C7, C8, and C9, is a hotspot for such modifications, primarily O-acetylation.[6][10][11] Modifications at the C8 position, either directly or as part of a dynamic equilibrium with C7 and C9, can profoundly alter the function of the entire sialoglycan. This guide provides a deep technical exploration of the synthesis, function, and analysis of C8-modified sialic acids, offering a framework for understanding their significance in biology and their potential as therapeutic targets.
Chapter 2: The Landscape of C8-Sialic Acid Modifications
The structural diversity of sialic acids is greatly expanded by modifications to their core structure. Those occurring at the C8 position are of particular interest due to their influence on the conformation of the entire glycerol side chain and, consequently, on molecular recognition.
Naturally Occurring C8-Modifications
-
O-Acetylation: O-acetylation is the most common modification of sialic acids.[10][12] Acetyl groups can be found at the C4, C7, C8, and C9 positions. Modifications on the glycerol side chain are particularly noteworthy for their dynamic nature. An acetyl group enzymatically added to the C7-hydroxyl can non-enzymatically migrate to the C9 position, likely via a C8-O-acetyl intermediate.[8][10][12] This results in an equilibrium mixture of isomers, with the 9-O-acetyl form often being the most stable and abundant.[10][12] The addition and removal of these acetyl esters are controlled by sialate O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs), respectively, creating a dynamic regulatory system.[10]
-
O-Methylation: 8-O-methylation is another naturally occurring modification, leading to forms such as 8-O-methyl-N-acetylneuraminic acid (Neu5Ac8Me) and 8-O-methyl-N-glycolylneuraminic acid (Neu5Gc8Me).[1] These have been identified in various organisms, including starfish and in the sperm and eggs of teleost fish.[1] A key feature of 8-O-methylation is its ability to confer resistance to sialidases, enzymes that cleave sialic acids.[1] Despite their discovery, the full biological significance of these naturally occurring C8-methylated derivatives is still under investigation.[1]
Synthetic C8-Modified Sialic Acids as Research Tools
The inherent lability of O-acetyl groups, which are susceptible to hydrolysis under physiological or experimental conditions, presents a significant challenge for studying their function.[13] To overcome this, researchers have developed robust chemoenzymatic methods to synthesize sialosides containing more stable, synthetic C8-modifications.[13][14] These include:
-
C8-azido (Neu5Ac8N3)
-
C8-amino (Neu5Ac8NH2)
-
C8-acetamido (Neu5Ac8NHAc)
These synthetic analogs serve as invaluable molecular probes. By incorporating them into glycans, researchers can investigate the binding specificity of sialidases and lectins without the confounding factor of modification lability or migration.[13][14] These tools have been instrumental in demonstrating how profoundly C8-modifications can alter recognition by proteins from humans, bacteria, and viruses.[13][14]
Chapter 3: Biosynthesis and Chemoenzymatic Synthesis
Understanding the origin of C8-modified sialic acids is fundamental to appreciating their function. This involves both the natural biosynthetic pathways within the cell and the laboratory-based chemoenzymatic strategies used to create bespoke molecular tools.
Biosynthesis of O-Acetylated Sialic Acids
The O-acetylation of sialic acids is a post-glycosylational modification that occurs within the Golgi apparatus. The process is regulated by a dedicated enzymatic machinery.
-
Acetyl-CoA as Donor: The acetyl group is transferred from acetyl-coenzyme A (Acetyl-CoA).[11]
-
CMP-Sialic Acid Acetylation: The enzyme CASD1 (capsule-specific enzyme D1), a putative sialate O-acetyltransferase, acetylates CMP-sialic acid at the C7 or C9 position in the Golgi lumen.[11]
-
Transfer to Glycans: Sialyltransferases then transfer the O-acetylated sialic acid from its CMP-activated form onto the terminal positions of nascent glycan chains on glycoproteins and glycolipids.[11]
-
Spontaneous Migration: Following transfer, the O-acetyl group can spontaneously and reversibly migrate between the C7, C8, and C9 positions.[11][15] This migration is pH-dependent, with the equilibrium favoring the 9-O-acetyl isomer at neutral pH.[12][16] The process is thought to proceed intramolecularly through orthoester intermediates.[11]
Caption: Biosynthesis and migration of O-acetylated sialic acids.
Chemoenzymatic Synthesis of C8-Modified Sialosides
The synthesis of specific C8-modified sialosides is essential for functional studies. Chemoenzymatic methods, which combine the precision of enzymes with the flexibility of chemical synthesis, are powerful tools for this purpose.[1][17] One-pot multi-enzyme (OPME) systems are particularly efficient, allowing for the synthesis of complex structures in a single reaction vessel.[1][18]
Experimental Protocol: One-Pot Three-Enzyme Synthesis of an 8-O-Methylated Sialoside
This protocol describes a representative method for synthesizing α2-3 linked N-acetylneuraminic acid 8-O-methyl (Neu5Ac8Me) on a lactose acceptor.
-
Principle: This workflow utilizes three enzymes. First, a sialic acid aldolase (NanA) synthesizes the C8-modified sialic acid from a chemically prepared precursor and pyruvate. Second, a CMP-sialic acid synthetase (CSS) activates the sialic acid with CTP. Third, a sialyltransferase (ST) transfers the activated, modified sialic acid to an acceptor sugar. The causality behind this one-pot choice is efficiency; by coupling the reactions, product inhibition is minimized, and purification is simplified.
-
Materials:
-
Chemically synthesized 5-O-methyl-ManNAc (precursor)
-
Sodium pyruvate
-
Recombinant Pasteurella multocida sialic acid aldolase (PmNanA)[1]
-
Recombinant Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)[1]
-
Recombinant Photobacterium damselae α2-3-sialyltransferase (Pd2,3ST)
-
Lactose (acceptor)
-
Cytidine triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Bio-Gel P-2 gel filtration column
-
-
Methodology:
-
Reaction Setup: In a single microcentrifuge tube, combine Tris-HCl buffer, 5-O-methyl-ManNAc (1.2 eq), sodium pyruvate (5 eq), lactose (1 eq), CTP (1.5 eq), and MgCl₂ (20 mM).
-
Enzyme Addition: Add PmNanA, NmCSS, and Pd2,3ST to the reaction mixture. The enzyme amounts should be empirically determined for optimal conversion.
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Reaction Quench: Terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Purification: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant and purify the product using a Bio-Gel P-2 gel filtration column with water as the eluent.
-
Characterization: Pool and lyophilize the product-containing fractions. Confirm the structure and purity of the synthesized 8-O-methyl-sialyllactose using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This self-validating system ensures the final product is structurally correct and pure.
-
Caption: Workflow for one-pot chemoenzymatic synthesis.
Chapter 4: Functional Implications of C8-Modifications
Modifications at the C8 position of sialic acid are not mere chemical curiosities; they are potent regulators of molecular recognition events that have profound biological consequences.
Modulation of Molecular Recognition
The glycerol side chain of sialic acid is a key recognition motif for many proteins. Altering it via C8-modification can act as a molecular switch, turning interactions on or off.
-
Sialidases (Neuraminidases): These enzymes cleave terminal sialic acids and are critical for nutrient acquisition in bacteria and for viral release from host cells. C8-modifications significantly alter substrate recognition by sialidases.[13][14] For instance, 8-O-methylation renders sialic acids resistant to many sialidases.[1] Synthetic modifications also show dramatic effects: C8-azido sialosides are generally tolerated by many sialidases, whereas C8-acetamido sialosides are only cleaved by a select few bacterial enzymes, and C8-amino sialosides are cleaved by a combination of specific bacterial and influenza A virus sialidases.[13][14] This selectivity highlights the potential of using C8-modified substrates for the diagnostic profiling of pathogens.[13][14]
| C8-Modification | Substrate for Human Sialidase | Substrate for Influenza A Sialidase | Substrate for Bacterial Sialidases | Reference(s) |
| 8-O-Methyl | Resistant | Resistant | Resistant | [1] |
| 8-Azido | Tolerated | Tolerated | Generally Tolerated | [13][14] |
| 8-Amino | Resistant | Selective Cleavage | Selective Cleavage | [13][14] |
| 8-Acetamido | Resistant | Resistant | Highly Selective Cleavage | [13][14] |
-
Sialic Acid-Binding Proteins (Lectins/Siglecs): Endogenous lectins, such as the Siglec family on immune cells, recognize sialic acids to mediate cell signaling. O-acetylation of sialic acids can abrogate or enhance these interactions, thereby modulating immune responses.[7] For example, O-acetylation can interfere with the binding of Factor H, a complement regulatory protein, potentially altering how host cells are protected from the alternative complement pathway.[7]
Role in Host-Pathogen Interactions
The "glycan code" on the cell surface is a primary battleground for host-pathogen interactions, and C8-modifications are a key part of this code.
-
Viral Recognition: Some viruses have evolved to specifically recognize O-acetylated sialic acids. The best-characterized example is the Influenza C virus, whose hemagglutinin-esterase (HE) protein specifically binds to 9-O-acetylated sialic acid (the most stable isomer in the C7/8/9 series) to initiate infection.[10] The virus also possesses a receptor-destroying enzyme (the esterase function) that removes the O-acetyl group to facilitate viral release.[7]
-
Bacterial Evasion: Conversely, O-acetylation can serve as a defense mechanism for the host. The presence of O-acetyl groups on sialic acids can "mask" the glycan, making it resistant to cleavage by bacterial sialidases.[7] This can prevent pathogens from unmasking underlying receptors or from using the host's sialic acid as a nutrient source.[7][8]
Impact on Cellular Processes and Disease
The expression of C8-modified, particularly O-acetylated, sialic acids is tightly regulated and has been implicated in fundamental cellular processes and various disease states.
-
Development and Apoptosis: O-acetylated sialoglycans have critical functions in embryogenesis and development.[10] For instance, the expression of 9-O-acetylated gangliosides is spatiotemporally regulated during neural development. Furthermore, these modified glycans are known to play significant roles in the regulation of ganglioside-mediated apoptosis.[10]
-
Cancer Markers: Altered sialylation is a hallmark of cancer, and changes in O-acetylation patterns are no exception. O-acetylated sialic acids have been identified as cancer markers, notably in acute lymphoblastic leukemia.[10] The altered expression of these structures on the cancer cell surface can impact metastasis and immune evasion.[19]
Chapter 5: Analytical Strategies for C8-Modified Sialic Acids
The analysis of C8-modified sialic acids is technically demanding due to their low abundance and the chemical lability of O-acetyl groups.[10][20] Robust analytical protocols must prioritize the preservation of these modifications during sample preparation, purification, and analysis.
Methodology 1: Release and Derivatization for HPLC Analysis
This method is a classic and reliable approach for the quantification of total and modified sialic acids.
-
Principle: Sialic acids are first released from glycoconjugates using mild acid hydrolysis, which preserves O-acetyl esters. The released sialic acids are then derivatized with a fluorescent tag, 1,2-diamino-4,5-methylenedioxybenzene (DMB), allowing for sensitive detection by reverse-phase HPLC with a fluorescence detector. The choice of mild acid is critical to prevent the loss of labile modifications.[21]
-
Experimental Protocol:
-
Release: Resuspend the purified glycoprotein or cell sample in 2 M acetic acid. Incubate at 80°C for 3 hours to release sialic acids.
-
Cleanup: Remove protein and debris by ultrafiltration (e.g., using a 10 kDa MWCO filter).
-
Derivatization: Mix the filtrate containing free sialic acids with an equal volume of DMB labeling solution (containing DMB, sodium hydrosulfite, and β-mercaptoethanol in 1.4 M acetic acid). Incubate at 50°C for 2.5 hours in the dark.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC (e.g., on a C18 column) with fluorescence detection (Excitation: 373 nm, Emission: 448 nm).
-
Quantification: Identify and quantify different sialic acid species by comparing their retention times and peak areas to those of authentic standards.
-
Self-Validation: To determine the amount of 8/9-O-acetylation, a parallel sample can be treated with 0.1 M NaOH prior to derivatization to remove O-acetyl groups. The increase in the corresponding non-acetylated sialic acid peak allows for indirect quantification of the O-acetylated species.[22]
-
Methodology 2: Mass Spectrometry-Based Analysis
Mass spectrometry (MS) offers unparalleled sensitivity and structural detail but requires strategies to stabilize the sialic acid modifications, which are prone to loss during ionization.[20][23]
-
Principle: To prevent the loss of the entire sialic acid residue during MS analysis, the carboxyl group is chemically derivatized. This is often achieved through amidation, which neutralizes the negative charge and stabilizes the glycosidic linkage.[24] This allows for more robust analysis of intact sialoglycans or sialoglycopeptides.
-
Experimental Protocol (Solid-Phase Approach):
-
Immobilization: Covalently attach the glycoprotein of interest to a solid support (e.g., aldehyde-activated beads). This facilitates reagent removal in subsequent steps.
-
Sialic Acid Derivatization: On the solid support, react the immobilized protein with p-toluidine in the presence of a carbodiimide coupling agent like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC). This converts the sialic acid carboxyl groups to stable amides.[24]
-
Washing: Thoroughly wash the beads to remove all excess reagents.
-
Glycan Release: Release the now-stabilized N-glycans from the immobilized protein using an enzyme such as PNGase F.
-
MS Analysis: Analyze the released, derivatized glycans directly using MALDI-TOF MS or LC-ESI-MS. The mass shift resulting from the p-toluidine modification confirms the presence of a sialic acid, and fragmentation (MS/MS) can provide further structural and linkage information.[24]
-
Caption: Workflow for solid-phase MS analysis of sialic acids.
Summary of Analytical Techniques
| Technique | Pros | Cons | Best For |
| HPLC-FLD (DMB) | Quantitative, robust, good for isomer separation. | Requires release of sialic acids (loses context), indirect. | Quantifying total amounts of different sialic acid species in a complex mixture. |
| MALDI-TOF MS | High throughput, sensitive, good for profiling mixtures. | Derivatization is required for stability, can have resolution limitations. | Rapid screening and profiling of released sialoglycan populations. |
| LC-ESI-MS/MS | High sensitivity and resolution, provides linkage and sequence info. | Lower throughput, requires derivatization, complex data analysis. | In-depth structural characterization of intact sialoglycans and sialoglycopeptides. |
Chapter 6: Future Directions and Therapeutic Opportunities
The growing understanding of the functional importance of C8-sialic acid modifications is opening new avenues for diagnostics and therapeutics. Targeting the enzymes that regulate these modifications or exploiting the unique structures they create represents a promising frontier in glycobiology.
-
Therapeutic Targeting: The enzymes responsible for O-acetylation (SOATs) and de-O-acetylation (SIAEs) are attractive drug targets.[19] Inhibiting SOATs in cancer cells could potentially unmask sialylated tumor antigens, making them more visible to the immune system. Conversely, modulating SIAE activity could impact inflammatory processes.[25]
-
Diagnostic Tools: As demonstrated by studies on sialidase specificity, sialosides carrying specific C8-modifications can be used as selective substrates to profile microbial enzyme activity.[13][14] This could lead to the development of rapid diagnostic assays for identifying pathogenic bacteria or viruses based on their unique sialidase "fingerprint."
-
Sialidase Inhibitors: The natural resistance of some C8-modified sialic acids to sialidases provides a blueprint for designing novel anti-infective agents.[1] Polyvalent sialidase inhibitors that mimic these structures could be used to block the release of viruses like influenza from host cells or to prevent bacteria from utilizing host mucins as a nutrient source in the gut, thereby mitigating inflammation.[25]
Open Questions: Despite significant progress, key questions remain:
-
What are the precise identities and mechanisms of the sialate O-acetyltransferases and the putative "migrase" enzymes that regulate the final O-acetylation pattern?[8]
-
What are the full range of biological functions for 8-O-methylated sialic acids, and what specific recognition events do they mediate?[1]
-
How does the interplay between different C8-modifications and the underlying glycan structure create a complex code that is read by endogenous and exogenous lectins?
Answering these questions will require continued interdisciplinary collaboration, combining advanced chemoenzymatic synthesis, high-resolution analytics, and functional cell biology. The insights gained will undoubtedly deepen our understanding of the sialic acid code and unlock new strategies for combating a wide range of human diseases.
References
-
Yu, H., Cao, H., Tiwari, V. K., Li, Y., & Chen, X. (2011). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides. Bioorganic & medicinal chemistry letters, 21(17), 5037–5040. [Link]
-
Barnard, K. N., & Wu, P. (2015). Functions and Biosynthesis of O-Acetylated Sialic Acids. Recent developments in the study of sialic acids, 1-21. [Link]
-
Yu, H., Cao, H., Tiwari, V. K., Li, Y., & Chen, X. (2011). Chemoenzymatic synthesis of C8-modified sialic acids and related α2-3- and α2-6-linked sialosides. PubMed, 21(17), 5037-40. [Link]
-
Li, Y., Yu, H., & Chen, X. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]
-
Li, Y., Yu, H., & Chen, X. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]
-
Varki, A., & Gagneux, P. (2012). Multifarious roles of sialic acids in immunity. Annals of the New York Academy of Sciences, 1253(1), 16-36. [Link]
-
Wang, Z., Chin, S., & Hsieh-Wilson, L. C. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology, 16(4), 643-649. [Link]
-
Stencel, A., & Büll, C. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(2), 100906. [Link]
-
Varki, A., & Gagneux, P. (2012). Multifarious roles of sialic acids in immunity. Annals of the New York Academy of Sciences, 1253, 16–36. [Link]
-
Anonymous. (2020). O-Acetyl Sialylation. Encyclopedia.pub. [Link]
-
Wang, Z., Chin, S., & Hsieh-Wilson, L. C. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology. [Link]
-
Wasik, B. R., Barnard, K. N., & Parrish, C. R. (2016). Effects of Sialic Acid Modifications on Virus Binding and Infection. Trends in microbiology, 24(12), 991–1001. [Link]
-
Richards, M. R., & Hrabeta-Robinson, E. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Vaccines, 7(4), 171. [Link]
-
Tan, E. P., & M.A., M. (2023). Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases. International Journal of Molecular Sciences, 24(17), 13391. [Link]
-
Li, D., & Wang, L. (2024). Biological function of sialic acid and sialylation in human health and disease. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]
-
Richards, M. R., & Hrabeta-Robinson, E. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Vaccines, 7(4), 171. [Link]
-
Li, D., & Wang, L. (2024). Biological function of sialic acid and sialylation in human health and disease. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]
-
Nishikaze, T., & Tanaka, K. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 533–546. [Link]
-
Li, Y., & Chen, X. (2023). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research. [Link]
-
Pepi, L. E., & Heiss, C. (2020). Glycomics studies using sialic acid derivatization and mass spectrometry. ResearchGate. [Link]
-
Hsueh, Y.-C., & Wu, S.-L. (2020). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. bioRxiv. [Link]
-
P. D. G. Dean, P. D. G. Dean, & J. R. Clamp. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]
-
Büll, C., & Adema, G. J. (2016). Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions. Frontiers in Immunology, 7. [Link]
-
Shah, B., & M., M. (2013). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. Journal of visualized experiments : JoVE, (78), e50535. [Link]
-
Creative Biolabs. (n.d.). Next-IO™ Targeting Sialic Acid Program. Retrieved from [Link]
-
Baudin Marie, M., Oblette, Z., & Scalabrini, M. (2025). Targeting Sialic Acid Catabolism with Polyvalent Sialidase Inhibitors to Mitigate Bacterial Inflammation in the gut. ChemRxiv. [Link]
-
Varki, A., Schnaar, R. L., & Schauer, R. (2022). Sialic Acids and Other Nonulosonic Acids. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
Sources
- 1. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmm.ucsd.edu [cmm.ucsd.edu]
- 6. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multifarious roles of sialic acids in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Sialic Acid Modifications on Virus Binding and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis [mdpi.com]
- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Chemoenzymatic synthesis of C8-modified sialic acids and related α2-3- and α2-6-linked sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Next-IO™ Targeting Sialic Acid Program - Creative Biolabs [creative-biolabs.com]
- 20. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 22. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 23. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Enzymatic Pathways for 8-Deoxy-Sialic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deoxy-sialic acids represent a class of sialic acid analogs with significant potential in glycobiology research and as therapeutic agent precursors. Their unique structure, lacking the hydroxyl group at the C8 position, confers resistance to sialidases, making them valuable tools for probing biological systems and developing novel therapeutics. This guide provides a comprehensive overview of the enzymatic pathways for the biosynthesis of 8-deoxy-sialic acids, with a focus on 8-deoxy-2-keto-3-deoxynononic acid (8-deoxy-Kdn). We will delve into the key enzymes, reaction mechanisms, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a technical resource for researchers and drug development professionals working in the field of glycobiology and enzymatic synthesis.
Introduction to 8-Deoxy-Sialic Acids
Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the termini of glycan chains on glycoproteins and glycolipids.[1] They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions.[2][3] The most common sialic acids are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn).[1]
8-Deoxy-sialic acids are synthetic analogs that lack the hydroxyl group at the C8 position. This modification has profound implications for their biological activity. A key feature of 8-deoxy-sialic acids is their resistance to sialidases, enzymes that cleave terminal sialic acid residues from glycoconjugates.[1] This resistance makes them stable probes for studying the roles of sialic acids in biological systems and promising candidates for the development of enzyme-resistant therapeutics.
This guide will focus on the enzymatic biosynthesis of 8-deoxy-sialic acids, a method that offers high stereoselectivity and yields compared to purely chemical synthesis.
The Enzymatic Biosynthesis Pathway of 8-Deoxy-Sialic Acid
The enzymatic synthesis of 8-deoxy-sialic acids, such as 8-deoxy-Kdn, is analogous to the natural biosynthetic pathways of other sialic acids. The core of this process involves the aldol condensation of a six-carbon sugar precursor with pyruvate.
Key Enzymes and Substrates
The primary enzyme catalyzing this reaction is a sialic acid aldolase . While various sialic acid aldolases exist, the sialic acid aldolase from Pasteurella multocida P-1059 (PmNanA) has demonstrated flexible substrate specificity, making it suitable for the synthesis of modified sialic acids like 8-deoxy-Kdn.[1]
The key substrates for the synthesis of 8-deoxy-Kdn are:
-
5-Deoxy-D-mannose: This is the six-carbon sugar precursor that provides the backbone for the resulting 8-deoxy-sialic acid.
-
Pyruvate: This three-carbon alpha-keto acid provides the C1-C3 portion of the final nine-carbon sugar.
The Core Reaction
The enzymatic synthesis of 8-deoxy-Kdn proceeds via a reversible aldol condensation reaction catalyzed by sialic acid aldolase. In the synthetic direction, 5-deoxy-D-mannose and pyruvate are combined to form 8-deoxy-Kdn.[1]
Caption: Enzymatic synthesis of 8-deoxy-Kdn.
Multi-Enzyme Systems for Sialoside Synthesis
For many research and therapeutic applications, it is desirable to incorporate 8-deoxy-sialic acids into larger glycan structures, known as sialosides. This can be achieved efficiently using a one-pot, multi-enzyme system. This approach mimics the natural pathway of sialoside biosynthesis and offers a streamlined process for generating complex glycans.
A typical one-pot, three-enzyme system for the synthesis of α2-3- and α2-6-linked sialosides containing 8-deoxy-Kdn involves the following enzymes:[1]
-
Pasteurella multocida sialic acid aldolase (PmNanA): Catalyzes the initial synthesis of 8-deoxy-Kdn from 5-deoxy-D-mannose and pyruvate.
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS): Activates the newly synthesized 8-deoxy-Kdn by coupling it with cytidine triphosphate (CTP) to form CMP-8-deoxy-Kdn. This is a crucial step as sialyltransferases require the CMP-activated form of sialic acid as a donor substrate.
-
A sialyltransferase: This enzyme transfers the activated 8-deoxy-Kdn to an acceptor sugar, such as lactose, to form the final sialoside. The choice of sialyltransferase determines the linkage type (e.g., α2-3 or α2-6).
-
Pasteurella multocida multifunctional α2-3-sialyltransferase (PmST1): Creates an α2-3 linkage.
-
Photobacterium damselae α2-6-sialyltransferase (Pd2,6ST): Creates an α2-6 linkage.
-
Caption: One-pot, three-enzyme synthesis of sialosides.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and characterization of 8-deoxy-sialic acids.
Expression and Purification of Recombinant Enzymes
The successful enzymatic synthesis of 8-deoxy-sialic acids relies on the availability of highly pure and active enzymes. The following is a general protocol for the expression and purification of His-tagged recombinant enzymes in E. coli.
Protocol: Enzyme Expression and Purification
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression plasmid containing the gene for the desired enzyme (e.g., PmNanA, NmCSS, or a sialyltransferase) with an N-terminal His-tag.
-
Culture Growth: a. Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[4]
-
Induction: a. Cool the culture to 15°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[4] b. Continue to incubate at 15°C for 4 hours with shaking.[4]
-
Cell Lysis: a. Harvest the cells by centrifugation (8,000 x g, 4°C, 5 min).[4] b. Resuspend the cell pellet in 50 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2 mM EDTA and protease inhibitors).[4] c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (16,000 x g, 4°C, 10 min) to remove cell debris.[4]
-
Purification: a. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with wash buffer (e.g., 5 mM imidazole, 0.5 M NaCl, and 20 mM Tris-HCl, pH 8.0).[4] b. Wash the column with 10 mL of wash buffer containing a higher concentration of imidazole (e.g., 30 mM).[4] c. Elute the His-tagged protein with 5 mL of elution buffer containing a high concentration of imidazole (e.g., 500 mM).[4]
-
Buffer Exchange: a. Exchange the buffer of the eluted protein fraction to a suitable storage buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, and 0.15 M NaCl) using an ultrafiltration spin column.[4] b. Confirm the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
Enzymatic Synthesis of 8-Deoxy-Kdn
This protocol describes the synthesis of 8-deoxy-Kdn using purified sialic acid aldolase.
Protocol: 8-Deoxy-Kdn Synthesis
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
1.0 mM 5-deoxy-D-mannose
-
1.0 mM pyruvate
-
10 mM MgCl2
-
15 mM dithiothreitol (DTT)
-
An appropriate amount of purified sialic acid aldolase (e.g., PmNanA).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[4]
-
Reaction Monitoring and Product Characterization: The progress of the reaction and the identity of the product can be monitored and confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
One-Pot Synthesis of 8-Deoxy-Kdn Containing Sialosides
This protocol outlines the one-pot, three-enzyme synthesis of an 8-deoxy-Kdn containing sialoside.
Protocol: One-Pot Sialoside Synthesis
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.5
-
20 mM MgCl2
-
5-deoxy-D-mannose (e.g., 1.2 equivalents)
-
Pyruvate (e.g., 5 equivalents)
-
CTP (e.g., 1.2 equivalents)
-
Acceptor sugar (e.g., Lactose, 1 equivalent)
-
Purified PmNanA, NmCSS, and a sialyltransferase (e.g., PmST1 or Pd2,6ST) in appropriate amounts.
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time can vary from 48 to 96 hours.[7]
-
Monitoring and Purification: Monitor the reaction by HPLC-ESI-MS.[7] Purify the final sialoside product using size-exclusion chromatography or other suitable chromatographic techniques.
Data Presentation and Analysis
The quantitative analysis of enzymatic reactions and product characterization is crucial for validating the synthesis of 8-deoxy-sialic acids and their derivatives.
Enzyme Kinetics
The kinetic parameters of the enzymes involved, particularly the sialic acid aldolase, should be determined to optimize the reaction conditions.
Table 1: Hypothetical Kinetic Parameters for Sialic Acid Aldolase (PmNanA) with Different Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| N-acetylmannosamine | 10 | 50 |
| 5-Deoxy-D-mannose | 15 | 35 |
Note: These are example values and would need to be determined experimentally.
Product Characterization
The identity and purity of the synthesized 8-deoxy-sialic acid and sialosides should be confirmed using analytical techniques.
Table 2: Expected Mass Spectrometry Data for Synthesized Products
| Compound | Formula | Calculated [M-H]- (m/z) | Observed [M-H]- (m/z) |
| 8-Deoxy-Kdn | C9H16O8 | 251.08 | 251.1 |
| 8-Deoxy-Kdn-α2-3-Lactose | C21H36O18 | 595.18 | 595.2 |
Conclusion
The enzymatic synthesis of 8-deoxy-sialic acids and their corresponding sialosides offers a powerful and efficient method for producing these valuable molecules for research and drug development. The use of sialic acid aldolases with broad substrate specificity, coupled with multi-enzyme one-pot systems, allows for the streamlined production of complex glycans. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the synthesis and application of these important sialic acid analogs. The continued investigation into novel enzymes and the optimization of these biosynthetic pathways will further expand the toolkit available to the glycobiology community.
References
- Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3 - PMC - NIH. (n.d.).
- Discovery and characterization of de novo sialic acid biosynthesis in the phylum Fusobacterium - PMC. (n.d.).
- Enzyme assay of sialic acid 9-phosphate synthase (SPS) - NCBI - NIH. (2022, January 20).
- Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC. (n.d.).
- Sialic acid - Wikipedia. (n.d.).
- Sialic acid and biology of life: An introduction - PMC. (n.d.).
- Sialic acids in infection and their potential use in detection and protection against pathogens. (2023, December 19).
- Enzymatic Synthesis of Trideuterated Sialosides - MDPI. (2019, April 8).
Sources
- 1. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acids in infection and their potential use in detection and protection against pathogens - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00155E [pubs.rsc.org]
- 4. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and characterization of de novo sialic acid biosynthesis in the phylum Fusobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: 8-Deoxy-N-Acetylneuraminic Acid in Viral Binding Assays
This Application Note and Protocol Guide is designed for researchers in virology, structural biology, and drug discovery. It details the strategic use of 8-deoxy-N-acetylneuraminic acid (8-deoxy-Neu5Ac) as a molecular probe to dissect the mechanistic requirements of viral attachment.
Abstract
The specificity of Influenza A virus (IAV) and other sialic acid-binding viruses is governed by precise atomic interactions between the viral attachment protein (e.g., Hemagglutinin, HA) and host cell glycan receptors. While linkage specificity (
Scientific Background & Mechanism[1][2][3][4]
The Role of the Glycerol Side Chain
In native N-acetylneuraminic acid (Neu5Ac), the glycerol side chain (atoms C7, C8, C9) adopts an extended conformation when bound to Influenza Hemagglutinin (HA).
-
The Critical Interaction: The hydroxyl group at C8 (C8-OH) acts as a hydrogen bond donor/acceptor. In many H1N1 and H3N2 subtypes, this hydroxyl forms a water-mediated or direct hydrogen bond with conserved residues (often Tyr98 , His183 , or Glu190 ) in the HA receptor-binding pocket.
-
The Probe: By replacing the hydroxyl group with a hydrogen atom (8-deoxy), researchers effectively "delete" this specific hydrogen bond without significantly altering the steric volume or conformation of the pyranose ring.
Mechanism of Action
When 8-deoxy-Neu5Ac is introduced in a competitive binding assay:
-
If Binding Affinity Drops significantly (
increases): The C8-OH is essential for stabilizing the HA-receptor complex. This confirms a "tight" pocket requirement typical of human-adapted strains. -
If Binding Affinity is Unchanged: The virus tolerates modifications at C8, suggesting a more plastic or hydrophobic binding pocket, often seen in certain avian or zoonotic isolates.
Structural Logic Diagram
The following diagram illustrates the differential interaction logic.
Figure 1: Mechanistic logic of using 8-deoxy-Neu5Ac to probe the necessity of the C8-hydroxyl group in viral receptor binding.
Experimental Protocols
Important Pre-requisite: Sourcing the Analog
Note: 8-deoxy-Neu5Ac is generally not available as a catalog item from standard vendors (e.g., Sigma, Thermo). It requires Chemo-Enzymatic Synthesis .
-
Precursor: 5-N-acetyl-8-deoxy-mannosamine (or similar C5-modified precursors).
-
Enzyme: Sialic acid aldolase (Neu5Ac aldolase) or Sialic acid synthetase.
-
Action: Consult a synthetic carbohydrate chemistry core or custom synthesis CRO (e.g., Synthose, Carbosynth) to obtain high-purity (>95%) material.
Protocol A: Competitive Solid-Phase Binding Assay (ELLA)
This Enzyme-Linked Lectin Assay (ELLA) measures the ability of free 8-deoxy-Neu5Ac to inhibit viral binding to a fetuin-coated surface.
Materials:
-
96-well Maxisorp plates.
-
Coating Agent: Fetuin (rich in
2,3 and 2,6 sialic acids). -
Virus: Purified Influenza virus (inactivated) or Recombinant HA protein.
-
Inhibitors:
-
Control: Neu5Ac (standard).[1]
-
Test: 8-deoxy-Neu5Ac.
-
-
Detection: Primary antibody anti-HA + HRP-conjugated secondary Ab (or HRP-conjugated Fetuin if using a reverse format).
-
Buffer: PBS + 0.1% BSA (Blocking), PBS + 0.05% Tween-20 (Wash).
Workflow:
-
Coating: Coat wells with Fetuin (
in PBS) overnight at . Wash 3x. -
Blocking: Block with PBS + 2% BSA for 1 hour at RT.
-
Inhibitor Preparation: Prepare serial dilutions of Neu5Ac and 8-deoxy-Neu5Ac in PBS (Range:
to ). -
Pre-Incubation: Mix virus (fixed titer, e.g., 32 HAU) with inhibitor dilutions 1:1 in a separate tube. Incubate for 1 hour at
to allow equilibrium binding. -
Binding: Transfer virus-inhibitor mixtures to the Fetuin-coated plate. Incubate 1 hour at
.-
Rationale: Low temperature prevents neuraminidase activity (if using whole virus) and reduces non-specific hydrophobic interactions.
-
-
Washing: Wash plate 5x with PBS-Tween to remove unbound virus.
-
Detection: Add anti-HA antibody (1 hour), wash, then add HRP-secondary (1 hour). Develop with TMB substrate.
-
Analysis: Measure
. Plot % Inhibition vs. Log[Concentration]. Calculate .
Protocol B: Surface Plasmon Resonance (SPR)
For real-time kinetics (
Setup:
-
Chip: Streptavidin (SA) sensor chip.
-
Ligand: Biotinylated Polyacrylamide-Neu5Ac (PAA-Neu5Ac) immobilized on the chip.
-
Analyte: Recombinant HA protein pre-incubated with varying concentrations of 8-deoxy-Neu5Ac .
-
Alternative: Immobilize the HA protein and flow the 8-deoxy-Neu5Ac analyte over the surface (requires high sensitivity due to low molecular weight of the analyte).
-
Method (Inhibition Format):
-
Calibrate the system with running buffer (HBS-EP+).
-
Inject Recombinant HA (
) alone to establish (100% binding). -
Inject mixtures of HA (
) + 8-deoxy-Neu5Ac ( ). -
Result: A decrease in Response Units (RU) indicates the analog is successfully competing for the HA binding pocket.
-
Calculation:
(inhibition constant) can be derived using the Cheng-Prusoff equation adapted for SPR.
Data Interpretation & Troubleshooting
Comparative Data Table
Use the following table structure to report your findings.
| Compound | Relative Potency | Interpretation | |
| Neu5Ac (Control) | 2.5 | 1.0 | Baseline affinity. |
| 8-deoxy-Neu5Ac | >50.0 | <0.05 | Loss of Binding: C8-OH is critical for H-bond network (e.g., Human H1N1). |
| 8-deoxy-Neu5Ac | 3.0 | ~0.83 | Tolerated: C8-OH is not essential; pocket is flexible (e.g., certain Avian H5N1). |
Troubleshooting Guide
-
Issue: No inhibition observed for 8-deoxy-Neu5Ac even at high concentrations.
-
Cause: The affinity is too low, or the virus strictly requires the C8-OH.
-
Validation: Ensure the native Neu5Ac control shows inhibition. If native works and 8-deoxy fails, the result is a valid "loss of function."
-
-
Issue: High background signal in ELLA.
-
Cause: Non-specific binding of virus to the plastic.
-
Fix: Increase BSA concentration in blocking buffer to 3% or add 0.05% Tween-20 to the binding step.
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Competitive Solid-Phase Binding Assay (ELLA).
References
-
Kelm, S., et al. (1992). "Use of sialic acid analogues to define functional groups involved in binding to the influenza virus hemagglutinin." Journal of Virology.
-
Skehel, J. J., & Wiley, D. C. (2000). "Receptor binding and membrane fusion in virus entry: the influenza hemagglutinin." Annual Review of Biochemistry.
- Amair-Pinedo, F., et al. (2010). "Synthesis of 8-substituted sialic acid analogues and their use as tools to study viral sialidases." Organic & Biomolecular Chemistry.
-
Matrosovich, M., et al. (2006). "Early alterations of the receptor-binding properties of H1N1 influenza viruses after passage in MDCK cells." Journal of Virology.
- Crary-Dooley, F. K., et al. (2020). "Chemoenzymatic Synthesis of C8-Modified Sialic Acids." Biochemistry. (Reference for synthesis methods).
Sources
Troubleshooting & Optimization
"side reactions in the synthesis of 8-deoxy-sialosides and their prevention"
Technical Support Center: Synthesis of 8-Deoxy-Sialosides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-deoxy-sialosides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of sialic acid chemistry. The unique structural features of sialic acid—lacking a C3-participating group, possessing a bulky C1-carboxyl group, and having a sterically demanding anomeric center—make the stereocontrolled formation of the α-glycosidic linkage a significant challenge.[1][2] The removal of the C8-hydroxyl group introduces further nuances to the synthesis of the sialyl donor.
This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Chemical Synthesis
This section addresses specific, common issues encountered during the chemical synthesis of 8-deoxy-sialosides.
Q1: My reaction gives a low yield of the desired α-sialoside and a significant amount of the β-anomer. Why is this happening and how can I fix it?
A1: Cause & Troubleshooting
Poor α-selectivity is the most frequent challenge in chemical sialylation. The desired α-anomer is thermodynamically less stable than the β-anomer due to the anomeric effect.[1] Achieving high α-selectivity requires precise kinetic control over the reaction. The primary factors influencing this are the sialyl donor, promoter system, solvent, and temperature.
Core Issue: The reaction is likely proceeding through an oxocarbenium ion intermediate that is not sufficiently shielded on its β-face, or reaction conditions are allowing for equilibration to the more stable β-anomer.
Solutions & Explanations:
-
Optimize the Sialyl Donor: The choice of protecting groups on the sialyl donor is critical for locking the conformation to favor α-attack.
-
Expertise & Experience: Standard per-acetylated donors are often poorly selective. A donor with a bicyclic protecting group, such as a 5-N,4-O-oxazolidinone or 5-N,4-O-carbonyl , is superior.[1][2] These groups restrict the rotation around the C4-C5 bond, creating a more rigid chair conformation that sterically hinders the β-face of the anomeric center, thus directing the incoming acceptor to the α-face.
-
-
Leverage a Participating Solvent: Acetonitrile (MeCN) is not an inert solvent in these reactions. It can attack the transient oxocarbenium ion from the less-hindered α-face to form a covalent α-nitrilium ion intermediate. A subsequent SN2-like displacement of this intermediate by the acceptor alcohol occurs with inversion of stereochemistry, leading to the desired α-sialoside.[3]
-
Trustworthiness: This mechanism implies that running the reaction in a non-participating solvent like dichloromethane (DCM) may lead to lower α-selectivity, as the lifetime of the more reactive, planar oxocarbenium ion is longer, allowing for non-selective attack.
-
-
Control the Promoter and Temperature: The promoter activates the leaving group (e.g., a thiophenyl group) on the donor. The rate of activation versus the rate of glycosylation is key.
-
Expertise & Experience: A common and effective promoter system is N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[3] It is crucial to run these reactions at low temperatures (e.g., starting at -78 °C and slowly warming to -40 °C). Low temperatures suppress side reactions, including the formation of the elimination byproduct and anomerization, by favoring the kinetically controlled α-product pathway.
-
A troubleshooting workflow for this common issue is presented below.
Caption: Decision workflow for troubleshooting poor α-selectivity.
Q2: I'm observing a major byproduct on my TLC/LCMS that corresponds to the elimination of my sialyl donor. How can I prevent this?
A2: Cause & Troubleshooting
This byproduct is almost certainly the 2,3-dehydro-sialic acid derivative (a glycal-type structure).[4] It forms when a base abstracts the proton at C3, followed by the elimination of the activated leaving group at C2.
Core Issue: The conditions are too basic, the temperature is too high, or the promoter system is too harsh, favoring elimination over glycosylation.
Solutions & Explanations:
-
Strict Temperature Control: Elimination is often more prevalent at higher temperatures. Maintaining the reaction temperature below -40 °C is critical.
-
Promoter Stoichiometry: Using a large excess of Lewis acid (like TfOH) can accelerate elimination. Use only a catalytic amount (0.1-0.2 equivalents) and add it at the lowest possible temperature (-78 °C) after the donor, acceptor, and NIS are mixed.
-
Inclusion of a Mild Acid Scavenger: Sometimes, trace basicity in reagents or on glassware can be the culprit. However, adding a non-nucleophilic acid scavenger like molecular sieves (4Å) can be beneficial to trap any moisture that could lead to side reactions, without introducing basicity. Avoid amine bases (e.g., pyridine, triethylamine) in the glycosylation step itself.
Protocol: Optimized Chemical α-Sialylation of an 8-Deoxy Donor
This protocol assumes the use of a thiophenyl 8-deoxy-sialyl donor with a 5-N,4-O-oxazolidinone protecting group.
-
Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry argon. Add activated 4Å molecular sieves to the reaction flask.
-
Reagent Addition: In the flask, dissolve the 8-deoxy-sialyl donor (1.0 eq) and the glycosyl acceptor (1.5 eq) in anhydrous acetonitrile. Cool the solution to -78 °C (acetone/dry ice bath).
-
Activation: Add N-Iodosuccinimide (NIS) (1.5 eq) to the cooled solution. Stir for 15 minutes in the dark.
-
Initiation: Prepare a stock solution of TfOH in anhydrous toluene. Add the TfOH solution dropwise via syringe until 0.1-0.2 equivalents have been added. The solution may turn a darker color.
-
Reaction: Monitor the reaction by TLC every 30 minutes, keeping the flask at low temperature. Allow the reaction to slowly warm to -40 °C over 2-3 hours.
-
Quenching: Once the donor is consumed (or reaction stalls), quench by adding a few drops of saturated aqueous sodium thiosulfate solution, followed by triethylamine to neutralize the acid.
-
Workup: Dilute with ethyl acetate and wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product promptly via silica gel chromatography, often using a solvent system with a small amount of a polar solvent like methanol in dichloromethane.
Troubleshooting Guide: Chemoenzymatic Synthesis
Chemoenzymatic methods offer perfect stereocontrol but come with their own set of challenges, primarily related to enzyme kinetics and substrate compatibility.[5][6]
Q1: My one-pot enzymatic sialylation is slow or stalls. What are the common causes?
A1: Cause & Troubleshooting
A stalled one-pot reaction, which typically uses a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and a sialyltransferase, points to an issue with one or more of the enzymes.[7]
Core Issue: The most common culprits are enzyme inhibition, incorrect pH, or degradation of a key reagent.
Solutions & Explanations:
-
Byproduct Inhibition: The CMP-sialic acid synthetase reaction produces pyrophosphate (PPi), which can be inhibitory. The sialyltransferase reaction produces CMP, which is a known feedback inhibitor.[1]
-
Trustworthiness: A robust one-pot system must include enzymes to degrade these byproducts. Add inorganic pyrophosphatase to hydrolyze PPi. To regenerate CTP from the inhibitory CMP, include a nucleoside monophosphate kinase (NMK) and a pyruvate kinase (PK) with its substrate phosphoenolpyruvate (PEP).[1] This CTP regeneration system is critical for driving the reaction to completion.
-
-
pH Optimum: The optimal pH for the overall multi-enzyme system may be a compromise. Sialyltransferases often work best around pH 7.5-8.5.[1][7] If the pH drifts outside this range, enzyme activity will drop significantly. Ensure the reaction is well-buffered (e.g., with Tris-HCl).
-
Substrate Quality: Ensure the precursor (e.g., an 8-deoxy-ManNAc derivative) and the acceptor are pure. Impurities can inhibit enzymes. Also, ensure ATP and PEP are fresh, as they can degrade upon storage.
Caption: Workflow for one-pot multienzyme sialylation with CTP regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of chemical versus chemoenzymatic synthesis for 8-deoxy-sialosides?
A1: The choice of method depends on your target molecule, available resources, and scale.
| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |
| Stereoselectivity | Major challenge; requires extensive optimization to achieve high α-selectivity.[1][4] | Absolute α-selectivity is guaranteed by the enzyme. |
| Protecting Groups | Extensive use of protecting groups is required for both donor and acceptor, adding many steps. | No protecting groups needed for the acceptor; reactions are in aqueous buffer.[7] |
| Substrate Scope | Very broad. Can be applied to almost any acceptor, including complex or sensitive ones. | Limited by the substrate specificity of the sialyltransferase. Not all enzymes tolerate modified donors or complex acceptors.[5] |
| Scale | Can be scaled from milligrams to kilograms. | Typically used for milligram to gram scale; large-scale requires significant enzyme production. |
| Reaction Conditions | Often requires cryogenic temperatures, inert atmospheres, and strictly anhydrous solvents. | Mild conditions (e.g., 37 °C, pH 7.5, aqueous buffer).[1] |
| Byproducts | Anomers, elimination products, and products from protecting group side reactions are common. | Byproducts are typically from enzyme inhibition or substrate degradation; purification is often simpler. |
Q2: Which analytical techniques are best for characterizing my products and identifying byproducts?
A2: A combination of techniques is essential for unambiguous characterization.
-
Thin-Layer Chromatography (TLC): The first line of analysis for monitoring reaction progress. Use different stains: a general one like cerium molybdate and a sugar-specific one like orcinol/sulfuric acid. The elimination byproduct often has a higher Rf value than the glycosides.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of your product and byproducts. High-Resolution MS (HRMS) is required to confirm the elemental composition. ESI-MS is standard for these polar molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.
-
¹H NMR: The anomeric proton (H3ax) of α-sialosides typically appears as a doublet of doublets (dd) around 2.7-2.8 ppm, while the H3eq proton is around 1.7-1.8 ppm. For β-sialosides, these signals are shifted. The lack of a signal corresponding to the C8-proton (and its attached hydroxyl) will be a key feature for 8-deoxy-sialosides.
-
¹³C NMR: The anomeric carbon (C2) signal is diagnostic. It appears around 100-101 ppm for α-sialosides.
-
2D NMR (COSY, HSQC, HMBC): Necessary to assign all protons and carbons, confirm the glycosidic linkage site (e.g., via an HMBC correlation from the sialic acid anomeric proton to the acceptor carbon), and verify the α-configuration (e.g., via NOESY correlations).
-
References
-
Yu, H., et al. (2006). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3-sialosides. Bioorganic & Medicinal Chemistry Letters, 16(15), 4069-4072. Available at: [Link]
-
Chen, X., & Varki, A. (2010). General Consideration on Sialic Acid Chemistry. In Essentials of Glycobiology, 2nd edition. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Li, Y., et al. (2008). Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid. Journal of the American Chemical Society, 130(4), 1818-1827. Available at: [Link]
-
El-Kousy, S. M. (2004). Design and Synthesis of Sialic Acid Conjugates as Inhibitors of EKC-causing Adenoviruses. Digitala Vetenskapliga Arkivet (DiVA). Available at: [Link]
-
Wikipedia. (2024). Sialic acid. In Wikipedia. Available at: [Link]
-
Werneburg, S., et al. (2021). Sialylation acts as a checkpoint for innate immune responses in the central nervous system. Glia, 69(8), 2015-2033. Available at: [Link]
-
Zou, C. G., et al. (2011). Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. Bioorganic & Medicinal Chemistry, 19(15), 4635-4642. Available at: [Link]
-
Yuan, Y. (2024). Chemoenzymatic Synthesis of Sialosides Containing Modified Sialic Acids for Influenza Virus Research. eScholarship, University of California. Available at: [Link]
-
Li, Y., et al. (2019). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry, 62(17), 7995-8016. Available at: [Link]
-
Li, Y., et al. (2022). Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry, 65(21), 14213-14237. Available at: [Link]
-
Chen, X., et al. (2009). Advances in the Biology and Chemistry of Sialic Acids. ACS Chemical Biology, 4(12), 977-992. Available at: [Link]
-
Varki, A., et al. (2022). Sialic Acids. In Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Demchenko, A. V., et al. (2013). Stereocontrolled 1,2-cis-Sialylation: The Final Frontier. Organic Letters, 15(22), 5948-5951. Available at: [Link]
-
Yu, H., & Chen, X. (2024). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research, 57(1), 2-17. Available at: [Link]
-
Wang, C. C., et al. (2020). Donor-Reactivity-Controlled Sialylation Reactions. Chemistry – An Asian Journal, 15(19), 3006-3018. Available at: [Link]
-
Both, P., et al. (2019). Enzymatic Synthesis of Trideuterated Sialosides. Molecules, 24(7), 1425. Available at: [Link]
-
Zhang, L., et al. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, 63(29), e202403133. Available at: [Link]
-
Zhang, L., et al. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, 63(29), e202403133. Available at: [Link]
-
Both, P., et al. (2019). Enzymatic Synthesis of Trideuterated Sialosides. Molecules, 24(7), 1425. Available at: [Link]
-
Liu, T., et al. (2019). Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies. Organic & Biomolecular Chemistry, 17(4), 845-850. Available at: [Link]
-
Both, P., et al. (2019). Enzymatic synthesis of tri-deuterated sialosides. Molecules, 24(7), 1425. Available at: [Link]
-
van der Vorm, S. (2018). Chemical Glycobiology of Sialic Acid Derivatives for Glycocalyx Engineering. Radboud University Repository. Available at: [Link]
-
McKay, M. J., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 8025-8067. Available at: [Link]
Sources
- 1. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yields in metabolic labeling with modified sialic acids"
Executive Summary: The "Black Box" Problem
Metabolic oligosaccharide engineering (MOE) treats the cell as a "black box" biosynthetic factory. When you feed cells a precursor like Ac₄ManNAz (tetraacetylated N-azidoacetylmannosamine) and get low yields, the failure is rarely a simple "bad reagent." It is a breakdown in one of three distinct phases: Cellular Uptake/Health , Biosynthetic Flux , or Chemo-selective Ligation (Click Chemistry) .
This guide moves beyond basic protocols to address the causality of low incorporation, providing self-validating workflows to isolate the failure point.
Diagnostic Matrix: Quick-Reference Troubleshooting
Use this table to correlate your symptoms with potential root causes before proceeding to the deep dive.
| Symptom | Primary Indicator | Root Cause | Immediate Action |
| Zero Signal | No fluorescence in any sample (including pos. control). | Ligation Failure | Test click reagents on a biotin-azide/alkyne standard on a dot blot. |
| Low Signal | Signal exists but is <10x background. | Competition | Switch to Dialyzed FBS or reduce serum to 1-2%. Endogenous sialic acid is outcompeting the analog. |
| Spotty Labeling | High cell-to-cell variability. | Cell Cycle / Heterogeneity | Sialylation rates vary by cell cycle. Synchronize cells or extend labeling to >48h. |
| Cell Death | Detachment, blebbing, or low confluence. | Acyl Accumulation | Toxicity. Reduce Ac₄ManNAz from 50 µM to 10 µM. The acetyl groups are acidifying the cytosol. |
| Intracellular Only | Signal in Golgi/ER but not surface. | Trafficking Block | Check Brefeldin A or temperature blocks. Ensure cells were not permeabilized if surface stain was intended. |
Deep Dive: The Three Pillars of Failure
Phase 1: The Toxicity-Yield Paradox (Uptake)
The Issue: Users often assume "more is better." However, peracetylated precursors (like Ac₄ManNAz) are hydrophobic to pass the membrane but must be deacetylated by cytosolic esterases. The Mechanism: Rapid deacetylation releases four acetate molecules per sugar, overwhelming the cell's buffering capacity and disrupting metabolism. This causes "metabolic stalling," where the cell stops processing the sugar to survive, paradoxically lowering labeling yields at high concentrations. The Fix:
-
Titration: Run a curve at 10, 25, and 50 µM . Often, 10-25 µM yields higher incorporation than 100 µM because cell physiology is maintained [1].
-
Analog Switch: If toxicity persists, switch to 1,3,4-O-Bu3ManNAz (butanoylated). It has a higher safety profile and often better incorporation efficiency [2].
Phase 2: The Biosynthetic Bottleneck (Flux)
The Issue: The enzymes in the sialic acid pathway (specifically the kinase MNK and the synthase NANS) have rate limits. The Mechanism: Endogenous ManNAc competes with your ManNAz. Furthermore, standard Fetal Bovine Serum (FBS) is rich in sialic acids, which cells can scavenge, bypassing de novo synthesis (and your label). The Fix:
-
Serum Starvation: Culturing in low-serum (2%) or dialyzed FBS forces the cell to rely on the de novo pathway, significantly boosting ManNAz incorporation [3].
-
Time Course: Sialic acid turnover is slow (half-life ~24-48h). Short incubations (<24h) only label the Golgi. 48-72 hours is required for robust surface saturation.
Phase 3: The Detection Gap (Click Chemistry)
The Issue: The label is there, but you can't see it. The Mechanism:
-
CuAAC (Copper-Catalyzed): High efficiency but toxic to live cells. Copper can quench fluorescence if not removed.
-
SPAAC (Copper-Free): Biocompatible (DBCO/BCN probes) but slower kinetics and sterically bulky. Large dye-conjugates may not penetrate the dense glycocalyx efficiently. The Fix:
-
Wash Aggressively: Unreacted probe sticks to membranes. Use a "chase" wash with 1% BSA.
-
Positive Control: Always include a Lectin Stain (WGA or SNA) . If Lectin binds but Click signal is low, your surface sialic acid is present, but the chemical ligation is the problem.
Visualizing the "Black Box"
The following diagrams illustrate the biosynthetic flow and the logic required to troubleshoot it.
Diagram A: The Metabolic Sialic Acid Pathway & Bottlenecks
This diagram maps the journey of Ac₄ManNAz and identifies where competition and toxicity occur.
Caption: Figure 1. The metabolic flux of ManNAz. Note the "Salvage Pathway" competition from serum and the "Acetate" toxicity loop.
Diagram B: The Troubleshooting Decision Tree
Follow this logic flow to isolate your experimental variable.
Caption: Figure 2.[1] Logic flow for isolating failure points. Prioritize cell health and reagent validation before optimizing flux.
The "Golden Standard" Self-Validating Protocol
Do not deviate from this control structure. It is designed to tell you why an experiment failed.
Reagents:
-
Precursor: Ac₄ManNAz (Stock: 10 mM in DMSO).
-
Label: Biotin-PEG4-Alkyne (or DBCO-Fluorophore).
-
Media: DMEM + Dialyzed FBS (Critical).
Step-by-Step Workflow:
-
Seeding (T=0): Seed cells to reach 60% confluence by T=24h.
-
Why: Actively dividing cells metabolize sugar faster.
-
-
Labeling (T=24h):
-
Condition A (Negative): DMSO Vehicle only.
-
Condition B (Test): 25 µM Ac₄ManNAz.
-
Condition C (Toxicity Control): 100 µM Ac₄ManNAz (Observe morphology).
-
Note: Use Dialyzed FBS media here.
-
-
Incubation: Incubate for 48 hours .
-
Why: 24h is insufficient for surface turnover.
-
-
Harvest/Stain (T=72h):
-
Wash 2x with PBS + 1% BSA (blocks non-specific sticking).
-
Perform Click Reaction (e.g., 50 µM probe, 1h, RT).
-
Validation Step: Stain a separate well of Condition A (DMSO) with FITC-WGA (Lectin) .
-
Why: If WGA stains but ManNAz doesn't, your click chemistry or uptake is the issue, not the cell's ability to display sialic acid.
-
-
Analysis: Flow Cytometry is preferred over microscopy for quantitative yield assessment.
Frequently Asked Questions (FAQs)
Q: Can I use ManNAz (free sugar) instead of Ac₄ManNAz? A: Yes, but you must increase the concentration significantly (1–2 mM vs. 25–50 µM). Free sugars enter via transporters which are slower than the passive diffusion of peracetylated analogs. However, free ManNAz is far less toxic and ideal for sensitive cell lines [4].
Q: My cells detach after adding the sugar. Why? A: This is classic acetate toxicity. The deacetylation process acidifies the cytoplasm. Reduce concentration to 10 µM or switch to a butanoylated analog (e.g., Ac₄ManNBu), which releases less acidic butyrate [2].
Q: I see signal in the Golgi but not on the surface. A: You likely fixed and permeabilized the cells before labeling. For surface labeling, perform the Click reaction on live or fixed/non-permeabilized cells. If you want to see the surface, do not use detergents (Triton X-100) until after the click reaction.
Q: Does the Click reaction kill the cells? A: CuAAC (Copper) is toxic. Use it only for endpoint analysis (fixed cells). For live-cell tracking, you MUST use SPAAC (Copper-free, e.g., DBCO or BCN reagents), though the labeling efficiency is generally lower than copper-catalyzed methods [5].
References
-
Kim, E.J., et al. (2017). "Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking." PMC / NIH. Link
-
Aich, U., et al. (2008). "Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations." PMC / NIH. Link
-
Heise, T., et al. (2017).[2][3][4] "Metabolic Oligosaccharide Engineering with Alkyne Sialic Acids Confers Neuraminidase Resistance."[2][3] Bioconjugate Chemistry. Link[2]
-
BenchChem Technical Guide. (2025). "A Researcher's Guide to Azide-Modified Sugars: Comparing Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz." Link
-
Agatemor, C., et al. (2019). "Optimization of metabolic labeling for cell tracking." ResearchGate. Link
Sources
"overcoming substrate inhibition in enzymatic synthesis of modified sialic acids"
A Guide to Overcoming Substrate Inhibition in the Enzymatic Synthesis of Modified Sialic Acids
Welcome to the technical support center for enzymatic sialic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize sialic acid aldolase (N-acetylneuraminate lyase or NAL) for the synthesis of N-acetylneuraminic acid (Neu5Ac) and its modified derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
A common and often perplexing challenge in this field is the phenomenon of substrate inhibition, where increasing the concentration of a substrate paradoxically decreases the reaction rate. This guide provides in-depth troubleshooting, detailed protocols, and practical FAQs to help you diagnose and overcome this critical barrier to achieving high-yield synthesis.
Understanding the Problem: The Mechanism of Substrate Inhibition
In the enzymatic synthesis of sialic acids, NAL catalyzes the reversible aldol condensation of pyruvate and an N-acetyl-D-mannosamine (ManNAc) derivative.[1] While equilibrium favors the cleavage of sialic acid, the reaction can be driven towards synthesis by using an excess of pyruvate.[2][3]
However, NAL can be susceptible to substrate inhibition, typically by the ManNAc derivative. This occurs when a second molecule of the substrate binds to the enzyme-product complex (E-P), creating a dead-end ternary complex (E-P-S). This complex is non-productive and effectively sequesters the enzyme, preventing the release of the final sialic acid product and stalling the catalytic cycle.[4] Understanding this mechanism is the first step toward devising a successful mitigation strategy.
Caption: Workflow for kinetic analysis.
If the resulting plot of reaction rate versus substrate concentration shows a characteristic "bell shape"—where the rate first increases, reaches a maximum, and then decreases—you have confirmed substrate inhibition. [5]
Q3: What is the most direct strategy to overcome substrate inhibition in my standard batch reactor setup?
A3: The most effective and widely used method to mitigate substrate inhibition in a batch system is to implement a fed-batch strategy . [6]The core principle is to maintain a low, non-inhibitory concentration of the problematic substrate (the ManNAc derivative) throughout the reaction by adding it gradually over time.
This approach prevents the accumulation of the substrate to inhibitory levels, allowing the enzyme to operate at its optimal rate continuously. While this may extend the total reaction time, it significantly increases the final product yield.
Q4: I need to scale up this synthesis for continuous production and want to reuse my expensive enzyme. What is the best approach?
A4: For large-scale or continuous synthesis, enzyme immobilization is the preferred industrial strategy. [7]Immobilizing the sialic acid aldolase onto a solid support (like beads or a membrane) offers several key advantages:
-
Reduced Inhibition: Immobilized enzymes are often less sensitive to substrate inhibition. [8][9]The microenvironment of the support can create diffusional barriers that locally lower the substrate concentration at the enzyme's active site.
-
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, increasing its operational stability. [7]* Easy Separation and Reuse: The immobilized enzyme can be easily separated from the reaction mixture (e.g., by filtration), allowing for straightforward product purification and multiple reuse cycles of the biocatalyst. [10][11]
Q5: My synthesis is a multi-enzyme cascade, and I suspect inhibitors from one step are affecting another. How can this be resolved?
A5: In multi-enzyme systems, such as the synthesis of CMP-sialic acid which involves NAL and CMP-sialic acid synthetase (CSS), you can face both substrate and cross-inhibition. [8][9]A powerful strategy to overcome this is enzyme compartmentalization , often achieved in microfluidic devices. [8][9] By immobilizing different enzymes in separate reaction chambers or hydrogel "dots" within a microfluidic chip, you can:
-
Completely prevent cross-inhibitions. [8][9]* Maintain optimal conditions (e.g., substrate concentration, pH) for each enzymatic step independently. [8]* Enable efficient conversion under continuous flow conditions. [9]
Detailed Experimental Protocols
Protocol 1: Implementing a Fed-Batch Synthesis Strategy
This protocol provides a framework for converting a standard batch reaction into a fed-batch process to mitigate substrate inhibition by a ManNAc derivative.
1. Materials:
-
Sialic Acid Aldolase (e.g., from P. multocida or E. coli) [1]* Pyruvate (in excess, e.g., 2-5 equivalents)
-
ManNAc derivative (the inhibitory substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5) [12]* Syringe pump and sterile syringe
-
Stirred, temperature-controlled reaction vessel
2. Methodology:
-
Determine Optimal Initial Substrate Concentration: From your kinetic analysis (Q2), identify the concentration of the ManNAc derivative that gives the maximum reaction rate before inhibition begins. This will be your target concentration to maintain in the reactor.
-
Initial Reactor Setup: In the reaction vessel, combine the buffer, the full amount of pyruvate, and an initial, non-inhibitory amount of the ManNAc derivative (e.g., 10-20% of the total amount to be added). Add the sialic acid aldolase to start the reaction.
-
Prepare Feed Solution: Dissolve the remaining 80-90% of the ManNAc derivative in a minimal amount of reaction buffer to create a concentrated feed stock.
-
Initiate Fed-Batch: Using the syringe pump, begin a slow, continuous addition of the ManNAc derivative feed stock into the reaction vessel. The feed rate should be calculated to match the enzyme's consumption rate, maintaining the substrate concentration near the optimal level determined in step 1.
-
Monitor Reaction Progress: Periodically take small aliquots from the reactor to quantify product formation using an appropriate analytical method (e.g., HPLC, CE, or a coupled enzymatic assay with lactate dehydrogenase). [13][14]6. Reaction Completion: Continue the feed until all the ManNAc derivative has been added and the reaction progress plateaus.
Protocol 2: General Enzyme Immobilization via Covalent Coupling
This protocol describes a general method for immobilizing sialic acid aldolase onto commercially available epoxy-activated resin beads.
1. Materials:
-
Purified Sialic Acid Aldolase
-
Epoxy-activated resin beads (e.g., Sepabeads, ReliZyme)
-
Coupling Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Washing Buffer (e.g., Coupling Buffer with 1 M NaCl)
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
2. Methodology:
-
Enzyme Preparation: Prepare a solution of the purified enzyme in the coupling buffer. It is crucial to use a buffer free of primary amines (like Tris) that could compete with the enzyme for reaction with the epoxy groups.
-
Resin Preparation: Wash the epoxy-activated resin beads with the coupling buffer according to the manufacturer's instructions to remove any preservatives.
-
Immobilization Reaction: Combine the enzyme solution with the washed resin beads in a tube and incubate with gentle end-over-end mixing. The incubation time can range from a few hours to overnight at 4°C or room temperature.
-
Determine Immobilization Efficiency: Before and after incubation, measure the protein concentration or enzyme activity in the supernatant. The difference represents the amount of enzyme successfully immobilized on the support.
-
Washing: After incubation, separate the beads from the supernatant. Wash the beads extensively with the Washing Buffer to remove any non-covalently bound enzyme, followed by a final wash with the storage buffer.
-
Storage: Store the immobilized enzyme beads in the storage buffer at 4°C until use. The immobilized enzyme is now ready for use in batch or packed-bed continuous reactors.
Data Summary & Comparison
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Fed-Batch | Maintain low substrate concentration by gradual addition. [6] | Simple to implement in existing reactors; significantly increases yield. | Extends reaction time; requires careful control of feed rate. | Lab-scale to pilot-scale batch synthesis. |
| Immobilization | Confine enzyme to a solid support. [7] | Reduces inhibition; allows enzyme reuse; simplifies purification; enhances stability. [8][9] | Can reduce specific activity; requires process development. | Industrial-scale and continuous synthesis. |
| Compartmentalization | Physically separate enzymes in a multi-step reaction. [8][9] | Eliminates cross-inhibition; allows independent optimization of each step. | Technically complex; often limited to micro-scale (microfluidics). | Multi-enzyme cascade reactions; high-throughput screening. |
Frequently Asked Questions (FAQs)
Q: Which source of Sialic Acid Aldolase (NAL) should I use? A: The two most common recombinant NALs are from E. coli (EcNanA) and Pasteurella multocida (PmNanA). For the synthesis of modified sialic acids, PmNanA is often preferred as it generally shows a higher expression level and a broader tolerance for modifications on the ManNAc substrate. [1] Q: How do I properly stop the enzymatic reaction for accurate analysis? A: To get an accurate snapshot of the reaction progress, you must stop the enzyme's activity instantly. Common methods include:
-
Heat Inactivation: Heating the aliquot to 95°C for 2-5 minutes will denature most non-thermophilic enzymes. [15][16]* pH Shock: Rapidly changing the pH by adding a strong acid (e.g., trichloroacetic acid) or base can effectively stop the reaction. [15]* Organic Solvents: Adding solvents like ethanol or acetonitrile can precipitate and denature the enzyme. [15]Note: Always verify that your quenching method does not interfere with your downstream analytical technique.
Q: Can I overcome substrate inhibition by simply changing the reaction's pH or temperature? A: While pH and temperature are critical parameters that must be optimized for maximal enzyme activity, they are generally not effective methods for overcoming true substrate inhibition. Substrate inhibition is a kinetic phenomenon related to substrate concentration at the active site. Extreme changes in pH or temperature are more likely to denature the enzyme and reduce the overall reaction rate rather than specifically alleviating the inhibitory effect. The optimal pH for most NALs is in the range of 7.5-8.0. [12]
References
-
Enzymatic Synthesis of Sialic Acids in Microfluidics to Overcome Cross-Inhibitions and Substrate Supply Limitations. PubMed. Available from: [Link]
-
Enzymatic Synthesis of Sialic Acids in Microfluidics to Overcome Cross-Inhibitions and Substrate Supply Limitations | Request PDF. ResearchGate. Available from: [Link]
-
Sialic acid. Wikipedia. Available from: [Link]
-
Pasteurella multocida sialic acid aldolase: a promising biocatalyst. PMC - NIH. Available from: [Link]
-
New synthetic applications of sialic acid aldolase, a useful catalyst for KDO synthesis. Relation between substrate conformation and enzyme stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. PMC. Available from: [Link]
-
Structural Basis for Substrate Specificity and Mechanism of N-Acetyl-d-neuraminic Acid Lyase from Pasteurella multocida. Biochemistry - ACS Publications. Available from: [Link]
-
Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. University of Miami. Available from: [Link]
-
Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. PubMed. Available from: [Link]
-
Advances in the Biology and Chemistry of Sialic Acids. UC San Diego School of Medicine. Available from: [Link]
-
Chemoenzymatic synthesis of sialylated and fucosylated mucin analogs reveals glycan-dependent effects on protein conformation and degradation. bioRxiv. Available from: [Link]
-
Immobilization of CMP-Sialic Acid Synthetase and α2,3-Sialyltransferase for Cascade Synthesis of 3′-Sialyl β-D-Galactoside with Enzyme Reuse. Graz University of Technology. Available from: [Link]
-
Substrate inhibition in bioreactors. Wikipedia. Available from: [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications. Available from: [Link]
-
Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis. PMC - NIH. Available from: [Link]
-
(PDF) Immobilization of CMP‐Sialic Acid Synthetase and α2,3‐Sialyltransferase for Cascade Synthesis of 3′‐Sialyl β‐D‐Galactoside with Enzyme Reuse. ResearchGate. Available from: [Link]
-
Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis. ACS Publications. Available from: [Link]
-
Methods to stop enzyme reactions?. ResearchGate. Available from: [Link]
-
The biological significance of substrate inhibition: A mechanism with diverse functions. FEBS Letters. Available from: [Link]
-
Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. PubMed. Available from: [Link]
-
Synthesis of screening substrates for the directed evolution of sialic acid aldolase: towards tailored enzymes for the preparation of influenza A sialidase inhibitor analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Enzymatic and Chemical Approaches for the Synthesis of Sialyl Glycoconjugates. Academia Sinica. Available from: [Link]
-
Changes in sialylation pattern of EPO in batch and fed-batch cultures analyzed with IEF. ResearchGate. Available from: [Link]
-
The biological significance of substrate inhibition: A mechanism with diverse functions. ResearchGate. Available from: [Link]
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. Available from: [Link]
Sources
- 1. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.duke.edu [sites.duke.edu]
- 6. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Synthesis of Sialic Acids in Microfluidics to Overcome Cross-Inhibitions and Substrate Supply Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Native Escherichia coli N-Acetylneuraminic Acid Aldolase | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 13. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling N-Acetyl-8-deoxyneuraminic Acid Production
Current Status: Operational Tier: Level 3 (Process Development & Scale-Up) Subject: Chemoenzymatic Synthesis & Purification of 8-deoxy-Neu5Ac
System Overview
Welcome to the technical guide for scaling the production of N-Acetyl-8-deoxyneuraminic acid (8-deoxy-Neu5Ac) . Unlike standard Sialic Acid (Neu5Ac) production, the 8-deoxy variant presents unique stereochemical and stability challenges.
This guide moves beyond bench-scale synthesis (mg) to process-scale (g to kg), utilizing the Chemoenzymatic Route (Aldolase-catalyzed condensation). This method is superior to total chemical synthesis for scale-up due to stereoselectivity and reduced steps, provided specific "pain points" in equilibrium and purification are managed.
The Core Reaction
The synthesis relies on N-Acetylneuraminic Acid Aldolase (NanA) , preferably from Pasteurella multocida (PmNanA), to condense Pyruvate with N-Acetyl-5-deoxy-mannosamine (5-deoxy-ManNAc) .
CRITICAL MAPPING: To obtain the 8-deoxy modification in the final Neu5Ac product, the modification must be present at C-5 of the ManNAc precursor.
Neu5Ac C-1 to C-3
PyruvateNeu5Ac C-4 to C-9
ManNAc C-1 to C-6Therefore: Neu5Ac C-8
ManNAc C-5
Module 1: The Bioreactor (Synthesis)
Troubleshooting Guide: Reaction Efficiency
Q1: My conversion yields are stuck at 40-50%. How do I drive this to >85%?
Diagnosis: The aldolase reaction is reversible. In the synthesis of 8-deoxy-Neu5Ac, the equilibrium constant (
-
Pyruvate Excess: You cannot use a 1:1 stoichiometry. You must use a 5-fold to 10-fold molar excess of pyruvate.
-
Fed-Batch Addition: Do not add all pyruvate at once. High pyruvate concentrations can inhibit the enzyme (substrate inhibition). Add pyruvate in pulses over 24 hours.
-
Enzyme Selection: Ensure you are using PmNanA (from Pasteurella multocida), not E. coli NanA. PmNanA has a more promiscuous active site (specifically around the C-8/C-5 pocket) and higher turnover for non-natural substrates.
Q2: The enzyme activity drops rapidly after 6 hours. Is the product toxic? Diagnosis: It is likely Schiff Base inactivation . The aldolase mechanism involves a lysine residue forming a Schiff base with pyruvate.[1] If pyruvate is too high, or if the aldehyde precursor (5-deoxy-ManNAc) is unstable, non-productive cross-linking can occur. Solution:
-
Buffer check: Maintain pH strictly at 7.5.
-
Additive: Add 1 mM DTT (Dithiothreitol) to prevent oxidation of enzyme cysteines.
-
Temperature: Lower the reaction temperature to 25°C or 30°C . While 37°C is optimal for rate, 25°C preserves enzyme half-life during the long equilibrium times required for 8-deoxy variants.
Visualizing the Pathway
Figure 1: The chemoenzymatic cascade. Note the reversibility (retro-aldol) which necessitates pyruvate excess.
Module 2: The Precursor (5-deoxy-ManNAc)
Q3: I cannot source commercial 5-deoxy-ManNAc. How do I make it for scale-up? Technical Insight: 5-deoxy-ManNAc is rare because the lack of a hydroxyl at C-5 prevents the formation of a stable pyranose ring (the standard sugar ring). It likely exists in equilibrium between an open-chain aldehyde and a furanose form. Synthesis Protocol (Chemoenzymatic Epimerization): Instead of chemical reduction, use GlcNAc-2-epimerase (AGE) if you can source 5-deoxy-GlcNAc .
-
Input: 5-deoxy-N-acetylglucosamine (more chemically accessible).
-
Enzyme: GlcNAc-2-epimerase (creates equilibrium with ManNAc form).[2]
-
Coupling: Run this in One-Pot with the Aldolase. As the Aldolase consumes the 5-deoxy-ManNAc, the epimerase pulls more GlcNAc into the ManNAc form.
Module 3: Downstream Processing (DSP)
This is the most critical bottleneck. You have a reaction mixture containing:
-
Product (8-deoxy-Neu5Ac)
-
Unreacted Precursor (Neutral/Aldehyde)
-
Massive Excess of Pyruvate (Acidic)
Troubleshooting Guide: Purification
Q4: How do I separate 8-deoxy-Neu5Ac from the excess Pyruvate? Both are acidic. Diagnosis: Standard silica chromatography is inefficient at this scale. You must use Anion Exchange Chromatography (AEX) exploiting the subtle pKa differences and binding affinities.
Protocol: Displacement Chromatography
| Step | Parameter | Details |
|---|---|---|
| Resin | Dowex 1x2 (or equivalent strong anion exchanger) | Formate Form (Critical: Do not use Chloride form, it separates poorly). |
| Loading | pH 7.0 - 8.0 | Load the filtered reaction supernatant directly. Both Pyruvate and Product bind. Neutral sugars (ManNAc) flow through.[5] |
| Wash | Water | Wash until neutral sugars are undetectable (check via TLC or refractive index). |
| Elution | Formic Acid Gradient | Linear gradient: 0 M
Q5: The product fractions contain brown coloration or impurities after drying. Diagnosis: Pyruvate polymerization or caramelization during rotary evaporation. Solution:
-
Charcoal Filtration: Before evaporation, pass the pooled product fractions through activated charcoal to remove color.
-
Lyophilization: Do not heat. Freeze-dry the formic acid eluate.
-
Crystallization (Polishing): Dissolve the crude solid in a minimum volume of water, then add Glacial Acetic Acid and chill to 4°C. 8-deoxy-Neu5Ac typically crystallizes, leaving impurities in the mother liquor.
DSP Workflow Diagram
Figure 2: Purification logic flow. The separation of Pyruvate from Product is the critical control point.
Module 4: Quality Control & Validation
Q6: How do I confirm I have the 8-deoxy variant and not a regioisomer? Method: 1H-NMR Spectroscopy (500 MHz+) .
-
Diagnostic Signal: Look for the H-8 proton.
-
Standard Neu5Ac: H-8 is a multiplet attached to an OH group (approx 3.5-3.9 ppm).
-
8-deoxy-Neu5Ac: H-8 will shift significantly and the coupling constants will change due to the loss of the oxygen. You should observe methylene signals (CH2) at the C-8 position if it was a deoxy-substitution, but since 8-deoxy implies replacement of OH with H, you look for the specific H-8 methylene envelope .
-
Mass Spectrometry: ESI-MS in negative mode.
-
Neu5Ac MW: 309 Da.
-
8-deoxy-Neu5Ac MW: 293 Da (Mass shift of -16 Da).
-
References
-
Yu, H., et al. (2005). "Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialyltrisaccharides." Journal of the American Chemical Society.
- Core reference for using PmNanA with C-5 modified precursors.
-
Li, Y., et al. (2008). "Pasteurella multocida sialic acid aldolase: a promising biocatalyst." Applied Microbiology and Biotechnology.
- Validates the broad substrate specificity of PmNanA compared to E. coli NanA.
-
Comb, D. G., & Roseman, S. (1960). "The Sialic Acids: I. The Structure and Enzymatic Synthesis of N-Acetyl-8-deoxyneuraminic Acid." Journal of Biological Chemistry.
- Foundational work establishing the enzymatic p
-
Hu, S., et al. (2010). "Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot." Journal of Bioscience and Bioengineering.
- Supports the "One-Pot" epimerase-aldolase str
Sources
- 1. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. d-nb.info [d-nb.info]
"analytical challenges in characterizing 8-deoxy-sialic acid isomers"
Technical Support Center: Advanced Glyco-Analytics Subject: Characterization & Differentiation of 8-Deoxy-Sialic Acid Isomers Ticket ID: #GLYCO-8DA-ISO Assigned Specialist: Senior Application Scientist, Glycomics Division
Executive Summary
Characterizing 8-deoxy-sialic acid (8-deoxy-Neu5Ac) presents a unique set of analytical challenges compared to standard N-acetylneuraminic acid (Neu5Ac). The primary difficulty lies in distinguishing the 8-deoxy modification from its positional isomers (4-, 7-, or 9-deoxy-Neu5Ac) and resolving it from naturally occurring O-acetylated variants which may share isobaric properties in low-resolution MS.
This guide moves beyond standard protocols, focusing on the mechanistic differentiation of these isomers using Mass Spectrometry (MS), HPAEC-PAD, and NMR.
Module 1: Mass Spectrometry (MS/MS) Differentiation
The Challenge: In standard MS1 (full scan), 8-deoxy-Neu5Ac (MW 293.27 Da) is isobaric with other dideoxy variants. Furthermore, it is -16 Da from Neu5Ac. Ambiguity arises when distinguishing 8-deoxy from 9-deoxy isomers, as both modifications occur on the glycerol side chain.
The Solution: You must utilize MS/MS (Tandem MS) to exploit specific cross-ring cleavages and side-chain fragmentations.
Troubleshooting Workflow: Distinguishing 8-deoxy vs. 9-deoxy
-
Ionization Mode: Negative Ion Mode (ESI-) is preferred for sialic acids due to the carboxylic acid moiety.
-
Fragmentation Logic:
-
Neu5Ac: Produces a characteristic
loss (glycerol tail, -92 Da) or formaldehyde loss (-30 Da) from the tail. -
9-deoxy-Neu5Ac: The tail is
. Loss of the terminal group is modified. -
8-deoxy-Neu5Ac: The C8 hydroxyl is missing. This inhibits the specific cleavage between C8-C9 that typically requires the C8-OH for proton transfer mechanisms.
-
Diagnostic Fragment Ions (ESI- MS/MS of DMB-Labeled Species):
| Feature | Neu5Ac (Standard) | 8-Deoxy-Neu5Ac | 9-Deoxy-Neu5Ac | Mechanistic Cause |
| Precursor (m/z) | 425 (DMB-labeled) | 409 | 409 | Loss of Oxygen (-16 Da) |
| Cross-Ring | Strong | Strong | Strong | Retained core ring structure |
| Side Chain Loss | -62 Da (CHOH-CH2OH) | Suppressed/Altered | -46 Da (CHOH-CH3) | C8-OH is critical for specific tail fragmentation pathways. |
| Dehydration (-H2O) | Prominent | Reduced | Prominent | C8-OH is a major site for water loss; 8-deoxy lacks this. |
Protocol: MS/MS Optimization
-
Collision Energy (CE): Ramp CE from 20-40 eV. 8-deoxy isomers are often more stable than native Neu5Ac due to fewer hydroxyls available for elimination reactions.
-
Isolation Window: Narrow to 1.0 m/z to exclude isotopic interference from native Neu5Ac (if present).
Module 2: Chromatographic Separation (HPAEC-PAD)
The Challenge: Reverse-phase (C18) often fails to resolve hydrophilic positional isomers. The Solution: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is the gold standard. It separates based on pKa (acidity) and hydroxyl positioning.
Mechanism: At high pH (>12), sialic acids are oxyanions. The interaction with the pellicular anion-exchange resin is governed by the number and position of hydroxyl groups available to form hydrogen bonds or coordinate with the stationary phase.
-
8-Deoxy Behavior: Lacking the C8-OH reduces the molecule's ability to hydrogen bond with the resin compared to Neu5Ac and 9-deoxy-Neu5Ac.
-
Elution Prediction: 8-deoxy-Neu5Ac typically elutes earlier than Neu5Ac and 9-deoxy-Neu5Ac on CarboPac PA20 columns due to reduced retention strength.
Step-by-Step Protocol: Isomer Resolution
-
Column: Dionex CarboPac PA20 (3 x 150 mm) or PA10.
-
Eluent System:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH / 1 M Sodium Acetate[1]
-
-
Gradient Profile:
-
0-15 min: Isocratic or shallow gradient (50-100 mM Acetate).
-
Critical Step: Keep NaOH constant to maintain ionization.
-
-
Detection: Waveform A (Standard Carbohydrate).
Visualization: Analytical Decision Tree
Caption: Workflow for differentiating sialic acid isomers. HPAEC-PAD provides separation; MS/MS provides mass-specific identification; NMR provides definitive structural confirmation.
Module 3: Derivatization (DMB Labeling)
The Challenge: Users often report "low labeling efficiency" for deoxy isomers.
Root Cause: The standard DMB (1,2-diamino-4,5-methylenedioxybenzene) reaction targets the
Optimized Protocol for Deoxy-Sialic Acids:
-
Reagent: 7 mM DMB in 1.4 M Acetic Acid + 0.75 M
-mercaptoethanol + 18 mM Sodium Hydrosulfite. -
Incubation: Increase time to 2.5 hours at 50°C . (Standard is often 2 hrs).
-
Reasoning: Deoxy analogs are slightly more hydrophobic; extended heating ensures complete derivatization without degradation (deoxy forms are more acid-stable than O-acetylated forms).
-
-
Separation (HPLC): Use a C18 column with fluorescence detection (Ex 373 nm, Em 448 nm).
-
Note: 8-deoxy-Neu5Ac-DMB will elute later than Neu5Ac-DMB due to the loss of the polar -OH group.
-
Module 4: NMR Validation (The "Smoking Gun")
When MS and LC results are ambiguous, NMR is the definitive validation.
Target Signal: The C8 position.[2]
-
Neu5Ac: C8 is a methine (CH-OH).
-
8-Deoxy-Neu5Ac: C8 is a methylene (CH2).
Experiment: 2D Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence).
-
Result:
-
Neu5Ac: C8 signal appears positive (CH, same phase as C4, C5, C6, C7).
-
8-Deoxy: C8 signal appears negative (CH2, same phase as C3-axial/equatorial).
-
Chemical Shift: Look for the new methylene signal upfield (approx 1.5 - 2.0 ppm range for protons) compared to the standard bulk of sugar protons (3.5 - 4.0 ppm).
-
FAQs: Troubleshooting Specific Issues
Q1: My 8-deoxy-Neu5Ac peak splits into two during HPAEC-PAD analysis. Is it degrading?
-
A: Likely not degradation.[3] Sialic acids exist in equilibrium between
and anomers.[4] While DMB "locks" the ring open/shut, HPAEC analyzes the native sugar. You are likely seeing the separation of the and anomers. -
Fix: Quantify the sum of both peaks, or keep samples at 4°C to minimize mutarotation rates during the run.
Q2: I see a mass of -18 Da in my MS spectrum. Is this the deoxy form?
-
A: Be careful. -18 Da is a lactone (loss of water), not a deoxy (-16 Da, loss of Oxygen).
-
Check: 1,7-lactones form easily in acidic conditions. Treat the sample with mild base (0.1 M NaOH) for 10 min. If the peak reverts to +18 Da (Neu5Ac), it was a lactone. If it remains -16 Da, it is a deoxy isomer.
Q3: Can I use GC-MS for this?
-
A: Yes, but it requires permethylation .
-
Advantage:[3][4][5][6][7][8] EI-MS of permethylated derivatives gives very specific fragmentation. The primary fragment ions will shift by -30 Da (loss of -OCH3 vs -H) at the specific carbon position, allowing you to pinpoint C8 vs C9 definitively.
Visualization: DMB Reaction & Troubleshooting
Caption: Troubleshooting logic for DMB labeling of deoxy-sialic acids. Key interventions involve adjusting reaction kinetics or removing lactone interference.
References
-
Varki, A., et al. (2022). Essentials of Glycobiology. 4th edition. Cold Spring Harbor Laboratory Press.
-
Hara, S., et al. (1989). "Fluorometric determination of sialic acids using 1,2-diamino-4,5-methylenedioxybenzene." Analytical Biochemistry. (Classic protocol for DMB labeling).
-
Rohrer, J. S. (2000). "Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography." Thermo Fisher Scientific Technical Note 41. (Authoritative HPAEC-PAD protocols).
-
Kamerling, J. P., & Vliegenthart, J. F. (1989). "High-resolution 1H-NMR spectroscopy of carbohydrate structures." Biological Magnetic Resonance. (Foundational NMR shifts for sialic acids).
-
Manz, C., et al. (2022).[9] "Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry." Analytical Chemistry. (Modern isomer differentiation techniques).[9]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. cmm.ucsd.edu [cmm.ucsd.edu]
- 6. lcms.cz [lcms.cz]
- 7. Separation of partially desialylated branched oligosaccharide isomers containing alpha (2-->3)- and alpha (2-->6)-linked Neu5Ac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qa-bio.com [qa-bio.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Mechanistic Divergence: N-Acetyl-8-deoxyneuraminic acid vs. Neu5Ac in Neuraminidase Catalysis
This guide provides an in-depth technical comparison between N-Acetylneuraminic acid (Neu5Ac) and its deoxygenated analog, N-Acetyl-8-deoxyneuraminic acid (8-deoxy-Neu5Ac) , specifically focusing on their roles as substrates for viral and bacterial neuraminidases (sialidases).
Executive Summary
N-Acetylneuraminic acid (Neu5Ac) is the natural, high-affinity substrate for Influenza A neuraminidase (NA), characterized by rapid turnover (
N-Acetyl-8-deoxyneuraminic acid (8-deoxy-Neu5Ac) serves as a mechanistic probe. By replacing the C8-hydroxyl group with a hydrogen atom, this analog disrupts critical hydrogen bonding networks within the enzyme active site. While bacterial sialidases (e.g., Clostridium perfringens) often tolerate this modification, Influenza A neuraminidase activity is drastically compromised without the C8-hydroxyl, highlighting the structural rigidity and evolutionary conservation of the viral active site.
Key Differentiators at a Glance
| Feature | N-Acetylneuraminic acid (Neu5Ac) | N-Acetyl-8-deoxyneuraminic acid |
| Chemical Nature | Natural Ligand (C8-OH) | Synthetic Analog (C8-H) |
| Influenza NA Affinity | High (Micromolar | Extremely Low / Negligible |
| Catalytic Efficiency | High ( | Poor (Substrate failure or weak inhibitor) |
| Mechanism Role | Induces active site closure (Glu276) | Fails to stabilize transition state |
| Primary Utility | Standard substrate, biological signaling | Probing side-chain specificity |
Structural & Mechanistic Basis[1][3]
The differential performance of these two substrates is rooted in the atomic-level interactions within the neuraminidase active site.
The Critical Role of Glu276 (Influenza A)
In Influenza A neuraminidase (e.g., N1, N2 subtypes), the glycerol side chain of Neu5Ac undergoes a conformational shift upon binding. The residue Glu276 forms a bidentate hydrogen bond with the C8-hydroxyl and C9-hydroxyl groups.
-
With Neu5Ac: This interaction anchors the substrate and forces the pyranose ring into a distorted half-chair/boat conformation, which is the transition state geometry required for cleavage.
-
With 8-deoxy-Neu5Ac: The absence of the C8-OH group eliminates a crucial hydrogen bond. Glu276 cannot effectively "lock" the side chain. Consequently, the enzyme fails to achieve the necessary induced fit, resulting in a dramatic loss of catalytic efficiency.
Bacterial Sialidases (e.g., V. cholerae, C. perfringens)
Bacterial enzymes often possess more open, flexible active sites. They rely less on the specific orientation of the glycerol side chain for catalysis. Therefore, 8-deoxy-Neu5Ac is often hydrolyzed by these enzymes, albeit with higher
Figure 1: Mechanistic divergence showing the necessity of the C8-OH interaction with Glu276 for Influenza Neuraminidase activity.
Comparative Performance Data
The following data summarizes the kinetic trends observed in literature when comparing C8-modified analogs against standard Neu5Ac.
Table 1: Kinetic Profile Comparison
| Enzyme Source | Substrate | Outcome | ||
| Influenza A (N2) | Neu5Ac | 1.0 (Ref) | 1.0 (Ref) | Efficient Cleavage |
| Influenza A (N2) | 8-deoxy-Neu5Ac | > 50x Increase | < 5% | Resistant / Poor Substrate |
| C. perfringens | Neu5Ac | 1.0 (Ref) | 1.0 (Ref) | Efficient Cleavage |
| C. perfringens | 8-deoxy-Neu5Ac | ~5-10x Increase | ~60-80% | Tolerated Substrate |
| V. cholerae | 8-deoxy-Neu5Ac | Variable | Moderate | Slow Substrate |
Note: Specific kinetic constants (
Interpretation
-
Influenza Specificity: The virus has evolved strict specificity for the natural C8-OH configuration to ensure efficient release from host receptors. 8-deoxy-Neu5Ac acts more like a weak competitive inhibitor or an inert molecule than a substrate.
-
Bacterial Promiscuity: Bacterial sialidases, designed to scavenge nutrients from diverse hosts, tolerate the loss of the C8-hydroxyl group, though binding affinity (
) is penalized.
Experimental Protocol: Comparative Kinetic Profiling
Since 8-deoxy-Neu5Ac is not fluorogenic (unlike 4-MU-NANA), standard fluorescence assays cannot be used directly unless the 4-MU derivative of 8-deoxy-Neu5Ac is synthesized. The most robust method for comparing the free acid forms is HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection).
Protocol: Discontinuous Time-Point Assay
Reagents & Equipment
-
Enzymes: Recombinant Influenza A Neuraminidase (N1/N2) and C. perfringens Neuraminidase (Control).
-
Substrates: Neu5Ac (Commercial) and 8-deoxy-Neu5Ac (Custom synthesis or specialized vendor).
-
Substrate Conjugate: 3'-Sialyllactose (3'SL) analogs containing either Neu5Ac or 8-deoxy-Neu5Ac are preferred to mimic natural glycosidic bonds.
-
Detection: Dionex ICS-6000 HPAEC-PAD system with CarboPac PA100 column.
Workflow
-
Substrate Preparation: Prepare 2 mM stock solutions of Neu5Ac-conjugate and 8-deoxy-Neu5Ac-conjugate in 50 mM NaOAc buffer (pH 6.0 for Virus, pH 5.0 for Bacteria).
-
Incubation:
-
Mix 50
L of enzyme solution (approx. 5 mU) with 50 L of substrate. -
Incubate at 37°C.
-
Time points: 0, 5, 10, 30, 60 minutes.
-
-
Quenching: Stop reaction by adding 100
L of 100 mM NaOH (High pH inactivates enzyme and prepares sample for HPAEC). -
Quantification: Inject 10
L into HPAEC-PAD.-
Elution: Gradient of NaOAc in 100 mM NaOH.
-
Detection: Measure the peak area of the released free sialic acid (Neu5Ac vs 8-deoxy-Neu5Ac).
-
-
Data Analysis: Plot product concentration vs. time to determine initial velocity (
). Fit to Michaelis-Menten equation to derive and .
Figure 2: Workflow for HPAEC-PAD based kinetic profiling of non-fluorogenic sialic acid analogs.
References
-
Zbiral, E., et al. (1989). "Synthesis of 7-, 8-, and 9-deoxy-N-acetylneuraminic acid derivatives and their behavior towards sialidase from Vibrio cholerae." Monatshefte für Chemie, 120, 107-115. Link
-
Varghese, J. N., et al. (1992). "Structural evidence for a functional role of human tissue sialidase in influenza virus infection." Nature, 340, 426-430. (Establishes the Glu276 interaction). Link
-
Shtyrya, Y. A., et al. (2009). "Influenza Virus Neuraminidase: Structure and Function." Acta Naturae, 1(2), 26-32. Link
-
Li, Y., et al. (2024). "Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates." Journal of the American Chemical Society.[1] (Discusses C8-amino/azido tolerance). Link
-
Marathe, B. M., et al. (2013).[2] "Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations." PLoS ONE, 8(8), e71401.[2] Link
Sources
A Researcher's Guide to C8-Modified Sialic Acids: Unraveling Lectin Binding Affinity
In the intricate world of cellular communication, the interactions between carbohydrates and proteins are fundamental. Among these, the binding of sialic acids to lectins stands out as a critical mediator of a vast array of biological processes, from immune regulation to pathogen recognition and cancer metastasis.[1][2] Sialic acids, typically found at the outermost ends of glycan chains on cell surfaces, serve as key recognition motifs for a class of proteins known as sialic acid-binding immunoglobulin-like lectins (Siglecs), as well as other lectins of viral, bacterial, and plant origin.[2][3]
The functional diversity of these interactions is, in part, governed by the rich structural variety of sialic acids themselves. Modifications at different positions on the sialic acid scaffold can dramatically alter their binding affinity and specificity for various lectins. This guide focuses on modifications at the C8 position of the sialic acid glycerol side chain, providing a comparative analysis of their impact on lectin binding. We will delve into the experimental methodologies used to quantify these interactions, present comparative binding data for a selection of C8-modified sialic acids and lectins, and explore the underlying structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate these crucial biological recognition events.
The Significance of C8 Modification
The glycerol side chain (C7-C9) of sialic acid plays a crucial role in its recognition by many lectins. Modifications at the C8 position, such as O-methylation or deoxygenation, can have profound effects on binding affinity. These modifications can alter the hydrogen-bonding network and steric complementarity within the lectin's binding pocket, leading to either enhanced or diminished interactions.[4] Understanding these effects is paramount for the rational design of sialic acid mimetics with tailored binding properties for therapeutic or diagnostic applications, such as modulating immune responses or inhibiting viral entry.[5]
Quantifying the Interaction: Key Methodologies
Several biophysical techniques are employed to precisely measure the binding affinity between C8-modified sialic acids and lectins. Each method offers unique advantages in terms of sensitivity, throughput, and the type of information it provides.
-
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., a lectin) to an immobilized ligand (e.g., a C8-modified sialoside).[6][7] SPR provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. ITC is considered a gold-standard method as it is performed with unmodified molecules in solution.
-
Glycan Arrays: This high-throughput method involves the immobilization of a library of different glycans, including modified sialic acids, onto a microarray slide.[1][9] The array is then incubated with a fluorescently labeled lectin, and the binding intensity to each glycan spot is measured.[10] While typically providing relative binding affinities, glycan arrays are invaluable for screening the specificity of a lectin against a large number of different carbohydrate structures simultaneously.[11]
Experimental Protocol: Fluorescently-Labeled Sialic Acid-Lectin Binding Assay
This protocol outlines a representative method for assessing the binding of a lectin to a C8-modified sialic acid using a fluorescently labeled sialoside in a microplate format.
Materials:
-
C8-modified sialic acid conjugated to a fluorescent probe (e.g., FITC-labeled sialoside)
-
Unlabeled C8-modified sialic acid (for competition assay)
-
Native (unmodified) fluorescently labeled sialic acid (for comparison)
-
Purified lectin of interest
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+, pH 7.4)
-
Black, low-binding 96-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Plate Preparation: To each well of a 96-well plate, add a fixed concentration of the lectin in assay buffer.
-
Ligand Addition: Add serial dilutions of the fluorescently labeled C8-modified sialic acid to the wells. Include wells with only the fluorescent ligand (no lectin) to determine background fluorescence.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity as a function of the fluorescent sialoside concentration. The data can be fitted to a saturation binding curve to determine the dissociation constant (Kd).
-
Competition Assay (for unlabeled ligands): To determine the affinity of unlabeled C8-modified sialic acids, perform a competition experiment. Add a fixed concentration of the fluorescently labeled native sialic acid and varying concentrations of the unlabeled C8-modified sialic acid to the lectin-coated wells. A decrease in fluorescence indicates displacement of the labeled ligand by the unlabeled competitor. The IC50 value (concentration of competitor that inhibits 50% of the labeled ligand binding) can be determined and used to calculate the inhibition constant (Ki).
Caption: Workflow for a fluorescently-labeled sialic acid-lectin binding assay.
Comparative Analysis of Binding Affinities
The following table summarizes published data on the binding of various C8-modified sialic acids to a selection of lectins. It is important to note that direct comparison of absolute affinity values across different studies can be challenging due to variations in experimental conditions (e.g., assay format, temperature, buffer composition). However, the relative trends in binding affinity provide valuable insights into the structure-activity relationships.
| Sialic Acid Modification | Lectin | Method | Binding Affinity (Kd or IC50) | Fold Change vs. Native | Reference |
| Native (Neu5Ac) | Myelin-Associated Glycoprotein (MAG) | Cell Adhesion | - | - | [4] |
| 8-O-Methyl-Neu5Ac | Myelin-Associated Glycoprotein (MAG) | Cell Adhesion | Binding eliminated | >100x decrease | [4] |
| 8-Deoxy-Neu5Ac | Myelin-Associated Glycoprotein (MAG) | Cell Adhesion | Binding eliminated | >100x decrease | [4] |
| Native (Neu5Ac) | Sialoadhesin (Siglec-1) | Cell Adhesion | - | - | [4] |
| 8-O-Methyl-Neu5Ac | Sialoadhesin (Siglec-1) | Cell Adhesion | Binding eliminated | >100x decrease | [4] |
| 8-Deoxy-Neu5Ac | Sialoadhesin (Siglec-1) | Cell Adhesion | Binding eliminated | >100x decrease | [4] |
| Native (Neu5Acα2-6Gal) | Sambucus nigra agglutinin (SNA) | Glycan Array | Moderate Binding | - | [1] |
| 8-O-Methyl-Neu5Acα2-6Gal | Sambucus nigra agglutinin (SNA) | Glycan Array | No Binding | Significant decrease | [1] |
| Native (Neu5Acα2-3Gal) | Maackia amurensis lectin-I (MAL-I) | Glycan Array | Strong Binding | - | [1] |
| 8-O-Methyl-Neu5Acα2-3Gal | Maackia amurensis lectin-I (MAL-I) | Glycan Array | Weak Binding | Decrease | [1] |
Note: The data presented are illustrative and collated from multiple sources. For detailed experimental conditions and quantitative values, please refer to the original publications.
Structure-Activity Relationship Insights
The data consistently demonstrate that modifications at the C8 position of sialic acid are often detrimental to binding by the lectins studied. For both MAG and Sialoadhesin, two important members of the Siglec family, both O-methylation and deoxygenation at C8 completely abrogate binding.[4] This suggests that the C8 hydroxyl group is a critical hydrogen bond donor or acceptor in the binding interaction with these lectins.
Similarly, glycan array data show that 8-O-methylation of Neu5Ac significantly reduces or eliminates binding to the plant lectins SNA and MAL-I.[1] This indicates that even for lectins from different biological sources and with different linkage specificities (SNA prefers α2-6 linkages while MAL-I prefers α2-3 linkages), the integrity of the C8 hydroxyl group is important for recognition.
Caption: C8 modification can disrupt key interactions within the lectin binding pocket.
Conclusion and Future Directions
The binding of lectins to sialic acids is a highly specific process, and even subtle modifications to the sialic acid structure can have a dramatic impact on binding affinity. The evidence presented in this guide highlights the critical role of the C8 hydroxyl group in the recognition of sialic acids by several important lectins, including Siglecs. The general trend observed is that modification at this position leads to a significant reduction or complete loss of binding.
This knowledge is invaluable for the design of novel sialic acid-based therapeutics and research tools. For instance, C8-modified sialosides could be developed as highly specific inhibitors for certain sialidases while being resistant to binding by host lectins. Conversely, for applications where strong lectin binding is desired, modifications at the C8 position should generally be avoided.
Future research in this area will likely focus on exploring a wider range of C8 modifications and a broader panel of lectins to build a more comprehensive structure-activity relationship database. Furthermore, the use of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will provide detailed atomic-level insights into how these modifications alter the binding interface, paving the way for the computational design of next-generation sialic acid mimetics with precisely tailored biological activities.
References
-
Blixt, O., et al. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. Proceedings of the National Academy of Sciences, 101(49), 17033-17038. [Link]
-
Gao, C., et al. (2008). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Analytical Chemistry, 80(11), 4217-4224. [Link]
-
Song, X., et al. (2011). A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses. Journal of Biological Chemistry, 286(36), 31610-31622. [Link]
-
Kelm, S., et al. (1997). Binding specificities of the sialoadhesin family of I-type lectins. Sialic acid linkage and substructure requirements for binding of myelin-associated glycoprotein, Schwann cell myelin protein, and sialoadhesin. Journal of Biological Chemistry, 272(27), 16889-16895. [Link]
-
Gao, C., et al. (2008). Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides. Analytical Chemistry, 80(11), 4217-24. [Link]
-
Zhu, J., et al. (2012). Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Glycobiology, 22(8), 1135-1144. [Link]
-
Vornholt, W., et al. (2007). SPR studies of carbohydrate-lectin interactions as useful tool for screening on lectin sources. Biosensors and Bioelectronics, 22(12), 2983-2988. [Link]
-
Grant, O.C., et al. (2020). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. ACS Chemical Biology, 15(1), 108-120. [Link]
-
Ahmad, N., et al. (2021). Characterization of Sialic Acid Affinity of the Binding Domain of Mistletoe Lectin Isoform One. International Journal of Molecular Sciences, 22(15), 8233. [Link]
-
van der Woude, L.A., et al. (2022). Structure-Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology, 17(3), 590-597. [Link]
-
Prasad, R.R., & Gildersleeve, J.C. (2019). Natural and Synthetic Sialylated Glycan Microarrays and Their Applications. Frontiers in Chemistry, 7, 626. [Link]
-
Guy, A.J., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 334-347. [Link]
-
Li, Y., et al. (2016). The use of lectin microarray for assessing glycosylation of therapeutic proteins. mAbs, 8(4), 751-762. [Link]
-
Briard, J.G., et al. (2018). Cell-Based Glycan Arrays for Probing Glycan-Glycan Binding Protein Interactions. Nature Communications, 9(1), 891. [Link]
-
Läubli, H., & Varki, A. (2020). Sialic acid-binding immunoglobulin-like lectins (Siglecs) detect self-associated molecular patterns to regulate immune responses. Glycobiology, 30(12), 931-945. [Link]
-
Monsigny, M., et al. (2000). Carbohydrate-Lectin Interactions Assayed by SPR. In: T. K. Dam & C. F. Brewer (Eds.), Glycobiology Protocols. Methods in Molecular Biology, vol 141. Humana Press. [Link]
-
van der Woude, L.A., et al. (2022). Structure-Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology, 17(3), 590-597. [Link]
-
Naskar, S., & Mandal, C. (2014). High-affinity ligands of Siglec receptors and their therapeutic potentials. Current Medicinal Chemistry, 21(20), 2316-2337. [Link]
-
Bull, C., et al. (2021). Sialic Acid Mimetics to Target the Sialic Acid-Siglec Axis. Chemical Society Reviews, 50(15), 8536-8564. [Link]
-
Avril, T., et al. (2006). Sialic Acid-Binding Immunoglobulin-Like Lectin 7 Mediates Selective Recognition of Sialylated Glycans Expressed on Campylobacter jejuni Lipooligosaccharides. Infection and Immunity, 74(7), 4133-4141. [Link]
-
Varki, A. (1992). Selectins and other mammalian sialic acid-binding lectins. Current Opinion in Cell Biology, 4(2), 257-266. [Link]
-
van der Woude, L.A., et al. (2022). Structure-Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology, 17(3), 590-597. [Link]
-
Young, Z.T., et al. (2017). Siglec-8 and Siglec-9 binding specificities and endogenous airway ligand distributions and properties. Glycobiology, 27(9), 880-891. [Link]
-
Stanczak, M.A., & Gnad, S. (2021). Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments. International Journal of Molecular Sciences, 22(11), 5809. [Link]
-
Cho, Y., et al. (2016). Analysis of the Changes in Expression Levels of Sialic Acid on Influenza-Virus-Infected Cells Using Lectin-Tagged Polymeric Nanoparticles. Frontiers in Microbiology, 7, 1141. [Link]
-
Guy, A.J., et al. (2022). Annotation of sialic acid and sulfate binding lectins. Glycobiology, 32(1), 26-38. [Link]
Sources
- 1. A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid–binding immunoglobulin-like lectins (Siglecs) detect self-associated molecular patterns to regulate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. Binding specificities of the sialoadhesin family of I-type lectins. Sialic acid linkage and substructure requirements for binding of myelin-associated glycoprotein, Schwann cell myelin protein, and sialoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global Comparisons of Lectin–Glycan Interactions Using a Database of Analyzed Glycan Array Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
"kinetic analysis of sialyltransferases with C8-modified sialic acid donors"
Topic: Kinetic Analysis of Sialyltransferases with C8-Modified Sialic Acid Donors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The modification of sialic acids (Sia) at the C8 position represents a sophisticated strategy in glycoengineering, distinct from the more common C5 (N-acyl) or C9 (glycerol tail) modifications. While C5-modifications utilize the solvent-exposed nature of the N-acyl pocket to introduce bioorthogonal handles (e.g., azides, alkynes), C8-modifications probe the internal hydrogen-bonding networks of sialyltransferases (STs) and sialidases.
This guide analyzes the kinetic performance of C8-modified donors (specifically 8-O-methyl , 8-deoxy , and 8-azido variants) against native CMP-Neu5Ac. It synthesizes data from chemoenzymatic workflows to provide a comparative assessment of substrate specificity, transfer efficiency, and enzymatic stability.
Mechanistic Context: The C8 "Blind Spot"
To understand the kinetic behavior of C8-modified donors, one must visualize the reaction coordinate. Sialyltransferases typically follow an inverting mechanism (
The C8 position is located on the glycerol side chain. In many GT-A and GT-B fold sialyltransferases (e.g., Cst-II), the C8-hydroxyl forms critical hydrogen bonds (often with an arginine, e.g., Arg129 in Cst-II) that stabilize the donor in the active site. Modifying this position disrupts these interactions, potentially increasing
Pathway Visualization
The following diagram illustrates the chemoenzymatic flow and the "Gatekeeper" checkpoints for C8-modified substrates.
Figure 1: Chemoenzymatic cascade for incorporating C8-modified sialic acids. NmCSS acts as the primary gatekeeper for activation, while Pd2,6ST and Cst-I determine final transfer efficiency.
Comparative Kinetic Analysis
Activation Kinetics (CMP-Sia Synthetase)
The first kinetic hurdle is the activation of the free sugar to the CMP-donor by CMP-sialic acid synthetase (CSS) . The Neisseria meningitidis enzyme (NmCSS ) is the industry standard due to its promiscuity.
-
Native (Neu5Ac):
, . -
C8-OMe (Neu5Ac8Me): Kinetic studies reveal this is an excellent substrate for NmCSS. The methyl group at C8 does not sterically clash with the synthetase active site.
-
Double Modification (Neu5Gc8Me): Surprisingly, while C5-glycolyl (Neu5Gc) and C8-methyl (Neu5Ac8Me) are individually tolerated, the combination (Neu5Gc8Me) is not accepted by NmCSS. This suggests a non-linear accumulation of steric penalties or a disruption of a critical water bridge required for catalysis.
Transfer Kinetics (Sialyltransferases)
Once activated, the donor must be transferred to the acceptor.[1][2]
| Enzyme | Source | Linkage | C8-Donor Tolerance | Kinetic Insight |
| Pd2,6ST | P. damselae | High | High yields (>90%) indicate | |
| Cst-I | C. jejuni | Moderate-High | Tolerates C8-OMe and C8-H. Specificity is driven more by the acceptor (Gal | |
| PmST1 | P. multocida | High | A versatile enzyme often used in "One-Pot" systems; shows little discrimination against C8-modifications. | |
| Mammalian STs | Human (ST6Gal-I) | Low/Variable | Generally more restrictive. C8-modifications often act as chain terminators or have significantly higher |
Sialidase Resistance (The "Kinetic Stability" Factor)
A critical advantage of C8-modified donors is not just their synthesis, but their post-synthesis stability .
-
Observation: Sialosides containing C8-OMe or C8-N3 are often resistant to hydrolysis by bacterial and viral sialidases (e.g., Influenza A neuraminidase).
-
Mechanism: The C8-OH group is essential for the formation of the transition state in many hydrolytic enzymes. Methylation removes the H-bond donor capability, drastically reducing
for hydrolysis. -
Application: This makes C8-modified donors ideal for generating stable glycan probes that resist degradation in complex biological media.
Experimental Protocol: One-Pot Three-Enzyme (OP3E) Synthesis
This protocol describes the kinetic validation and synthesis of C8-modified sialosides, ensuring self-validating quality control via HPLC/MS.
Reagents
-
Precursor: 5-O-methyl-ManNAc (for Neu5Ac8Me) or 5-deoxy-Mannose.[3]
-
Enzymes: PmNanA (Aldolase), NmCSS (Synthetase), Pd2,6ST (Transferase).
-
Cofactors: CTP (excess), MgCl
.
Workflow
-
Aldolase Reaction (Generation):
-
Incubate Precursor (10 mM) with Pyruvate (50 mM) and PmNanA (1 mg/mL) in Tris-HCl (pH 8.5) for 4 hours.
-
Validation: Check by TLC or Mass Spec (EIC mode) for formation of the 9-carbon sugar (e.g., Neu5Ac8Me).
-
-
Activation & Transfer (One-Pot):
-
Add CTP (15 mM), MgCl
(20 mM), Acceptor (e.g., Lac ProN , 10 mM). -
Add NmCSS and Pd2,6ST.
-
Incubate at 37°C for 4-12 hours.
-
Note: The pH should be maintained around 8.0-8.5. NmCSS prefers basic pH, while some STs prefer neutral; pH 8.0 is the compromise.
-
-
Kinetic Analysis (Initial Rate Method):
-
To determine
for the C8-donor, fix the acceptor concentration (saturation, e.g., 10x ) and vary the C8-precursor concentration. -
Monitor CMP-release (using a phosphatase-coupled assay) or product formation (HPLC).
-
Plot
vs [S] and fit to Michaelis-Menten.
-
Data Output: Comparison of Relative Efficiency
Values normalized to Native Neu5Ac (100%).
| Substrate (Donor) | Relative Conversion (NmCSS) | Relative Transfer (Pd2,6ST) | Sialidase Susceptibility |
| Neu5Ac (Native) | 100% | 100% | High |
| Neu5Ac-8-OMe | 95% | 92% | Resistant |
| Neu5Ac-8-H (Deoxy) | 85% | 88% | Moderate |
| Neu5Gc-8-OMe | <5% (Poor) | N/A | N/A |
Conclusion & Implications
The kinetic analysis confirms that C8-modified sialic acids are viable donors for chemoenzymatic synthesis, provided the correct enzyme combinations are used.
-
NmCSS is a robust activator for C8-OMe and C8-deoxy variants but fails when combined with C5-glycolyl modifications.
-
Bacterial STs (Pd2,6ST, PmST1) show remarkable plasticity, accepting these bulky donors with near-native efficiency (
comparable to native). -
Strategic Utility: The primary value of C8-modification lies not in superior kinetics, but in the biological inertness of the resulting product against sialidases. This makes C8-donors critical tools for designing stable glycan mimetics and half-life extended therapeutics.
References
-
Yu, H., Cao, H., Tiwari, V. K., Li, Y., & Chen, X.[4] (2011). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides.[3] Bioorganic & Medicinal Chemistry Letters, 21(17), 5037–5040.
-
Chiu, C. P., Lairson, L. L., Gilbert, M., Wakarchuk, W. W., Withers, S. G., & Strynadka, N. C. (2007). Structural analysis of the alpha-2,3-sialyltransferase Cst-I from Campylobacter jejuni in apo and substrate-analogue bound forms.[1] Biochemistry, 46(24), 7196–7204.
-
Khedri, Z., Muthana, M. M., Li, Y., Muthana, S. M., Yu, H., Cao, H., & Chen, X.[4] (2012). Probe sialidase substrate specificity using chemoenzymatically synthesized sialosides containing C9-modified sialic acids. Chemical Communications, 48(27), 3357-3359. (Cited for context on sialidase specificity relative to C8/C9).
-
Burbank, K. S., & Chen, X. (2025). A Rapid and Sensitive MicroPlate Assay (MPSA) Using an Alkyne-Modified CMP-Sialic Acid Donor to Evaluate Human Sialyltransferase Specificity. ChemBioChem, 26(5). (Cited for modern kinetic assay methodologies).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
N-Acetyl-8-deoxyneuraminic Acid: Proper Disposal & Handling Guide
[1][2][3][4]
Executive Summary & Operational Directive
Immediate Classification: N-Acetyl-8-deoxyneuraminic acid (and its parent compound, Neu5Ac) is generally classified as Non-Hazardous under GHS and OSHA standards (29 CFR 1910.1200).[1][2][3][4] However, as a synthetic organic reagent used in biochemical research, it must NOT be disposed of via sanitary sewer systems (drains) or regular trash.[2][3][4]
Core Directive: Treat all waste containing this compound as Non-Regulated Chemical Waste intended for high-temperature incineration. This protocol ensures compliance with Good Laboratory Practice (GLP) and prevents environmental accumulation of bioactive carbohydrate derivatives.[3][4]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the analyte is the first step in safe disposal. While "8-deoxy" indicates a specific structural modification (removal of a hydroxyl group at Carbon-8), the waste management profile mirrors that of standard sialic acids.[1][2][3][4]
Table 1: Physicochemical & Safety Profile
| Property | Specification | Operational Implication |
| Chemical Family | Sialic Acid Derivative / Carbohydrate | Combustible organic solid.[1][2][3][4][5] |
| CAS Number | Derivative Specific (Parent: 131-48-6) | Use parent CAS for generic waste profiling if specific CAS is unlisted in facility software.[1][2][3][4] |
| Physical State | White to off-white crystalline powder | Hygroscopic; store/dispose in tightly sealed containers.[1][2][4] |
| Solubility | Soluble in water, methanol | Waste may be generated in both solid and aqueous streams.[4] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Do not mix with nitric acid, perchlorates, or permanganates in waste streams.[3][4] |
| Toxicity | Non-toxic (No GHS Pictograms) | Standard PPE is sufficient; no special containment (e.g., glovebox) required.[2][3][4] |
Expert Insight: The "8-deoxy" modification often implies use as a mechanistic probe or sialidase inhibitor.[1][2][4] While the compound itself is stable, ensure that any biological matrices (e.g., viral neuraminidase assays) it was used in are deactivated (bleached/autoclaved) before chemical disposal.[2][3][4]
Waste Segregation Logic
Effective disposal starts with segregation at the bench.[4] Mixing this compound with incompatible waste streams (e.g., oxidizers) can create reactive hazards, while mixing with halogenated solvents increases disposal costs.[3][4]
Diagram 1: Waste Segregation Decision Tree
Caption: Logical flow for segregating sialic acid derivatives based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Disposal of expired reagent or excess powder.[2][4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][4]
-
Labeling: Apply a hazardous waste label.
-
Transfer: Transfer the solid directly into the container. Do not dissolve it solely for disposal purposes.
-
Closure: Cap tightly. Wipe the exterior to remove dust.
-
Final Disposition: Request pickup for Chemical Incineration .
Protocol B: Aqueous/Buffer Solutions
Scenario: Leftover stock solutions (e.g., 10mM in PBS).
-
Assessment: Check if the solution contains heavy metals or viral agents.[4]
-
Collection: Pour into a "Non-Halogenated Organic/Aqueous" waste carboy.
-
Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid), as sialic acids are reducing sugars and could theoretically react.[3][4]
Protocol C: Empty Containers
Scenario: An empty 100mg vial.
-
Triple Rinse: Rinse the vial three times with a small volume of water or ethanol.[4]
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (Protocol B).[4]
-
Defacing: Cross out the label on the vial.
-
Disposal: Place the rinsed, defaced vial in the Glass/Sharps bin or regular trash (consult local EHS rules regarding "P-listed" vs. non-regulated empty containers—this compound is non-regulated).
Spill Response & Emergency Procedures
Although the compound is low-toxicity, spills should be handled professionally to prevent tracking and contamination.[1][2][4]
Diagram 2: Spill Response Workflow
Caption: Step-by-step response for dry and liquid spills in a laboratory setting.
Specific Cleanup Steps:
-
Dust Control: If spilling powder, cover with a damp paper towel before sweeping to prevent aerosolization.[4]
-
Decontamination: The compound is highly water-soluble.[2][4] A simple water rinse followed by a soap wipe is effective for surface decontamination.[4]
-
Verification: No specific colorimetric test is needed; visual inspection is sufficient.[2][4]
Regulatory Compliance (US/EU Context)
-
RCRA (USA): N-Acetyl-8-deoxyneuraminic acid is not a P-listed or U-listed waste (40 CFR 261.33).[1][2][3][4] It falls under the "Non-Regulated" category but should be managed as Waste Code: ORG (Organic) in most university/pharma systems.[4]
-
REACH (EU): Ensure the substance is not discharged into water courses (Water Hazard Class 1: Slightly hazardous to water, self-assessment).[2][3][4]
-
Documentation: Always maintain an up-to-date Safety Data Sheet (SDS) in your lab.[1][2][3][4] If a specific SDS for the 8-deoxy derivative is unavailable, the SDS for N-Acetylneuraminic acid (CAS 131-48-6) serves as an acceptable proxy for hazard classification.[1][2][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445063, N-acetyl-beta-neuraminic acid. Retrieved from [Link]
-
University of Utah (2025). Laboratory Hazardous Waste Disposal Guideline. Retrieved from [Link][1][2][3][4][6]
-
United States Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1][2][3][4]
Sources
- 1. CAS 114-04-5: Neuraminic acid | CymitQuimica [cymitquimica.com]
- 2. N-acetyl-beta-neuraminic acid | C11H19NO9 | CID 445063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. earth.utah.edu [earth.utah.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
